molecular formula C11H15N3O B13907984 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Cat. No.: B13907984
M. Wt: 205.26 g/mol
InChI Key: OBLTVDGEBVDCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Methylamino)propyl]-1H-benzimidazol-2-one is a benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its structure, featuring a flexible 3-(methylamino)propyl chain, is amenable to further derivatization for structure-activity relationship (SAR) studies . Benzimidazole derivatives are extensively investigated for their potential to act as targeted anticancer therapeutics. They exhibit a broad spectrum of bioactivities, including DNA interaction, topoisomerase inhibition, and modulation of crucial cellular pathways in cancer progression . Beyond oncology, the benzimidazole pharmacophore is a core component in compounds studied for a range of pharmacological effects, including antiviral, antimicrobial, and anti-inflammatory activities . This product is intended for laboratory research purposes only. 3-[3-(Methylamino)propyl]-1H-benzimidazol-2-one is strictly for use in controlled laboratory settings by qualified scientists. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C11H15N3O/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15)

InChI Key

OBLTVDGEBVDCNS-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Role of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one in Domperidone Manufacturing

[1][2]

Executive Summary

In the high-purity synthesis of Domperidone (a dopamine D2 antagonist), the compound 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one serves a critical role as a Reference Standard for Impurity Profiling .[1][2] It is the N-methylated analog of the key intermediate 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one .[1][2]

Its presence in the reaction matrix signals specific deviations in the nucleophilic substitution steps, typically involving methylamine contamination or non-selective alkylation.[2] Control of this compound is essential for meeting ICH Q3A/B guidelines for pharmaceutical impurities.[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Compound Identification
  • Chemical Name: 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2]

  • Common Synonyms: N-Methyl-aminopropyl-benzimidazolone; Domperidone Methylamino Impurity.[1][2]

  • CAS Number: 1172831-89-8 (Hydrochloride salt); 62780-92-1 (Related hydroxy analog for context).[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 205.26 g/mol (Free base)[1][2]

Structural Relationship to Domperidone

Domperidone is synthesized via the convergence of two primary fragments.[2] The compound represents a deviation in the synthesis of Fragment A .

ComponentChemical Structure DescriptionRole
Target API DomperidoneActive Pharmaceutical Ingredient
Key Intermediate (Fragment A) 1-(3-aminopropyl)-1,3-dihydro-2H-benzimidazol-2-one Correct Building Block
Subject Compound 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one Impurity / Reference Standard

Formation Mechanism & Causality[1][2]

The formation of the methylamino derivative is a direct result of side reactions during the synthesis of the propyl linker chain.[2]

The Divergent Pathway

The standard synthesis of Fragment A involves the reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with a nitrogen nucleophile.[1][2]

  • Intended Route: Reaction with ammonia (or a masked amine equivalent like phthalimide followed by hydrazine) yields the primary amine.[2]

  • Impurity Route: If methylamine is present (as a contaminant in reagents or solvents) or if reductive amination conditions are used with methanol, the N-methyl derivative is formed.[1][2]

Mechanism Diagram

The following diagram illustrates the bifurcation point where the impurity is generated.[2]

Domperidone_Impurity_PathwayPrecursor1-(3-chloropropyl)-benzimidazol-2-one(Electrophile)Int_A1-(3-aminopropyl)-benzimidazol-2-one(Correct Intermediate)Precursor->Int_A + NH3(Substitution)Impurity1-[3-(methylamino)propyl]-benzimidazol-2-one(Subject Impurity)Precursor->Impurity + MeNH2(Impurity Pathway)AmmoniaAmmonia (NH3)(Primary Nucleophile)MethylamineMethylamine (CH3NH2)(Contaminant/Side Reactant)DomperidoneDomperidone APIInt_A->Domperidone + Piperidine Fragment(Coupling)Failed_CouplingN-Methylated Byproduct(Does not couple to Piperidine)Impurity->Failed_Coupling Steric Hindrance / Wrong Functionality

Figure 1: Divergent synthesis pathway showing the formation of the methylamino impurity versus the correct aminopropyl intermediate.

Synthesis of the Reference Standard

To control this impurity, analytical chemists must synthesize it intentionally to establish a retention time marker for HPLC.[2]

Experimental Protocol: Selective N-Alkylation

Objective: Synthesize high-purity 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one.

Reagents:

  • 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (10.0 g, 47.5 mmol)[1][2]

  • Methylamine (40% aq.[2] solution, 50 mL, excess)

  • Potassium Iodide (KI) (0.5 g, catalyst)[1][2]

  • Ethanol (100 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL pressure vessel, dissolve the chloropropyl precursor in ethanol. Add the KI catalyst.[2]

  • Nucleophilic Attack: Add the methylamine solution slowly. Seal the vessel.

  • Heating: Heat to 80°C for 6–8 hours. The KI facilitates the Finkelstein reaction in situ, converting the chloro-linker to a more reactive iodo-linker, which is then displaced by methylamine.[1][2]

  • Workup: Cool the reaction mixture. Concentrate under reduced pressure to remove excess methylamine and ethanol.[2]

  • Extraction: Dissolve the residue in 1N HCl (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted starting material.

  • Basification: Adjust the aqueous layer to pH 10 using 2N NaOH.

  • Isolation: Extract the product into Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous

    
    .[2]
    
  • Purification: Recrystallize from Isopropanol/Hexane to yield the target impurity as a white solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm corresponding to the 
    
    
    -methyl group.[1][2]
  • Mass Spec: ESI+ peak at

    
    .[2]
    

Analytical Control & Detection

The presence of the methylamino group alters the basicity and hydrophobicity of the molecule compared to the primary amine, allowing for separation via Reverse Phase HPLC (RP-HPLC).[1][2]

HPLC Method Parameters

This method effectively separates the impurity from the key intermediate and the final API.[2]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Benzimidazolone absorption)
Retention Order Primary Amine (Int A) < Methylamino Impurity < Domperidone
Analytical Logic Diagram

The following workflow describes the decision process when this impurity is detected in the intermediate batch.

QC_WorkflowSampleIntermediate Batch Sample(Fragment A)HPLCHPLC Analysis(Gradient Method)Sample->HPLCDecisionImpurity Peak @ RRT 1.1?HPLC->DecisionPassRelease for CouplingDecision->Pass < 0.10% FailQuarantine BatchDecision->Fail > 0.10% ActionRecrystallization(Solvent: EtOH/Water)Fail->ActionAction->Sample Re-test

Figure 2: Quality Control workflow for managing the methylamino impurity in intermediate batches.

Regulatory Implications

Under ICH Q3A(R2) guidelines, impurities in drug substances must be identified if they exceed the reporting threshold (typically 0.05% or 0.10%).[1][2]

  • Genotoxicity Concern: Secondary amines (like the methylamino impurity) can theoretically nitrosate to form nitrosamines (e.g., N-nitroso-methyl-propyl-benzimidazolone) if nitrite sources are present.[1][2] Therefore, strict control of this secondary amine is critical not just for purity, but for nitrosamine risk mitigation .[2]

  • Specification Limits:

    • Limit of Quantitation (LOQ): NMT 0.05%

    • Acceptance Criteria: NMT 0.15% in the intermediate; NMT 0.10% in final API.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Domperidone. Retrieved from .[1][2]

  • European Directorate for the Quality of Medicines (EDQM). Domperidone EP Reference Standard.[2] Retrieved from .[1][2]

  • Simson Pharma. Domperidone Impurities and Intermediates. Retrieved from .[1][2]

  • ChemicalBook. Synthesis of Domperidone and Key Intermediates. Retrieved from .[1][2]

  • LGC Standards. Domperidone Impurity Standards. Retrieved from .[1][2]

solubility profile of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one .[1][2] This compound is a critical pharmacophore, serving as a key intermediate in the synthesis of bioactive agents such as Domperidone and Dabigatran etexilate .

Technical Guide for Process Chemistry & Formulation

Executive Summary & Chemical Identity

This compound represents a classic "amphiphilic base" challenge in process chemistry.[1][2] It combines a rigid, polar benzimidazolone core (high lattice energy, hydrogen bond donor/acceptor) with a flexible, basic methylaminopropyl tail .[1]

  • IUPAC Name: 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][2]

  • Common Role: Key Intermediate (e.g., for Dabigatran synthesis).[1][2]

  • CAS (HCl salt): 1172831-89-8 | Free Base MW: ~205.26 g/mol [1][2]

  • Physicochemical Behavior: The molecule exhibits pH-dependent solubility .[1][2] The secondary amine (pKa ~10.[1][2]0) dominates solubility in aqueous acids, while the benzimidazolone core (high melting point >115°C for analogs) restricts solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding (urea motif).[1]

Theoretical & Observed Solubility Profile

The solubility data below synthesizes experimental precedents from analogous benzimidazolone intermediates and process patent data.

Solubility Categorization Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Dipolar interactions disrupt the strong intermolecular H-bonds of the benzimidazolone urea core.[1][2] Ideal for stock solutions.[1][2]
Polar Protic Methanol Good (20–50 mg/mL)Effective solvation of both the amine tail and the polar core.[2] Solubility increases significantly with temperature (

C).[1][2]
Polar Protic Ethanol, Isopropanol (IPA) Moderate (5–20 mg/mL)Solubility drops as alkyl chain length increases.[1][2] Hot IPA is the standard solvent for recrystallization (see Protocol B).[1][2]
Chlorinated DCM, Chloroform Moderate The lipophilic propyl linker allows partial solubility, often used for extraction from basic aqueous phases.[2]
Ethers THF, Dioxane Low to Moderate Useful as a co-solvent in reactions but poor for dissolving the pure solid alone.[2]
Hydrocarbons Hexane, Toluene Insoluble (<1 mg/mL)Lack of H-bonding capability cannot overcome the crystal lattice energy of the benzimidazolone.[2]
Aqueous Water (pH < 4) High Protonation of the methylamine forms a highly soluble cation.[1][2]
Aqueous Water (pH > 9) Low The free base precipitates out of alkaline solution.[1][2]
Thermodynamic Drivers

The solubility is governed by the competition between Crystal Lattice Energy (driven by


-stacking and dual H-bonds of the urea moiety) and Solvation Enthalpy .[1][2]
  • The "Urea" Barrier: The cyclic urea (benzimidazolone) creates a robust crystal lattice.[1][2] Solvents must be strong H-bond acceptors (like DMSO) or donors (like MeOH) to break this lattice.[1][2]

  • The "Amine" Handle: The methylamino group provides a "handle" for pH manipulation.[2] In organic solvents, it acts as a H-bond acceptor, aiding solubility in alcohols.[1]

Experimental Protocols

These protocols are designed to be self-validating , meaning the physical result (precipitate vs. clear solution) confirms the success of the step.[1]

Protocol A: Kinetic Solubility Screening (Visual)

Use this to quickly assess solvent compatibility for a new batch.[1][2]

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL vial.

  • Addition: Add solvent in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution within 1 mL (Solubility > 10 mg/mL).[1][2]

    • Sparingly Soluble: Particles remain after 1 mL.[1][2] Heat to 50°C. If it clears, it is "Temperature Dependent."[1]

    • Insoluble: No change after 2 mL.[1][2]

Protocol B: Purification via Recrystallization (The "IPA Method")

Based on process patents for benzimidazolone intermediates.[1]

  • Dissolution: Suspend crude 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one in Isopropanol (IPA) (approx. 10 volumes, e.g., 10 mL per 1 g).

  • Heating: Heat the slurry to reflux (~82°C). The solid should dissolve completely.[1][2] If not, add small amounts of Methanol until clear.[2]

  • Filtration: Perform a hot filtration to remove insoluble inorganic salts (if any).[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The benzimidazolone core will drive crystallization as the temperature drops.[2]

  • Yield Optimization: Cool further to 0-5°C.

  • Validation: Filter the white crystals. Analyze purity via HPLC. The mother liquor will retain polar impurities.[1][2]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification vs. Analysis).

Solubility_Workflow Start Start: Solvent Selection for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Crystallization Goal->Purification Workup Analysis Analysis (HPLC/NMR) Goal->Analysis QC PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) High Solubility, Difficult Removal Reaction->PolarAprotic High Temp / Nucleophilic Subst. Ether Use Ethers (THF, Dioxane) Moderate Solubility, Easy Removal Reaction->Ether Low Temp / Coupling Recryst Recrystallization Strategy Purification->Recryst MobilePhase Mobile Phase / Diluent Analysis->MobilePhase IPA Isopropanol (Hot) Dissolves at Reflux Crystallizes at RT Recryst->IPA Preferred Method AcidBase Acid/Base Extraction Dissolve in dil. HCl Ppt with NaOH Recryst->AcidBase Alternative MeOH_Water Methanol/Water + 0.1% FA Ensures ionization of amine MobilePhase->MeOH_Water

Caption: Decision matrix for solvent selection based on process requirements. Blue paths indicate synthesis, Green paths indicate purification, and Red paths indicate analysis.[1]

References

  • Synthesis of Benzimidazolone Analogs: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Derivatives. PMC.[1][2] Available at: [Link]

  • Dabigatran Intermediate Process: Process for the preparation of benzimidazole derivatives.[1][2][3] Patent WO2013150545A2.[1][2] Available at: [1][2]

  • Solubility Thermodynamics: Solubility Determination and Thermodynamic Correlation of 2‑Benzimidazolone in Twelve Pure Solvents. ACS Omega.[1][2] Available at: [Link][1][2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the metabolic pathways of Domperidone and structurally related benzimidazolone derivatives. It is designed for researchers and drug development professionals, focusing on mechanistic enzymology, experimental validation, and safety implications.

Executive Summary

Domperidone (5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one) represents a class of peripherally selective dopamine


 antagonists.[1][2] Its pharmacokinetic profile is defined by low oral bioavailability (~15%) due to extensive first-pass metabolism.[1]

The metabolic fate of Domperidone is a critical safety determinant. It is cleared primarily via hepatic CYP3A4-mediated oxidative N-dealkylation and aromatic hydroxylation . This heavy reliance on a single CYP isoform creates a "metabolic bottleneck," rendering the drug highly susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), leading to plasma accumulation and subsequent hERG channel blockade (QT prolongation).

Chemical Architecture & The Benzimidazolone Scaffold

The benzimidazolone moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for urea or amide groups to enhance hydrogen bonding capability while maintaining structural rigidity.

  • Structural Vulnerability: While the benzimidazolone ring itself is relatively stable against hydrolytic cleavage, the N-alkyl substituents (specifically the propyl linker connecting the benzimidazolone to the piperidine ring in Domperidone) are the primary sites of metabolic attack.

  • Pharmacophore Stability: The integrity of the piperidinyl-benzimidazolone pharmacophore is essential for

    
     receptor binding. Metabolic cleavage at the N-position invariably results in loss of pharmacological activity.
    

Primary Metabolic Pathways

Domperidone metabolism is regiospecific, dominated by Phase I oxidative reactions. The process yields three major metabolites (M1, M2, M3) and several minor conjugates.

Oxidative N-Dealkylation (Major Pathway)

This is the predominant clearance route. The reaction involves the oxidation of the carbon


 to the tertiary amine of the piperidine ring, followed by C-N bond cleavage.
  • Enzymology: Catalyzed almost exclusively by CYP3A4 , with minor contributions from CYP3A5.

  • Products:

    • M1: 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid.[3][4][5]

    • M2: 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one.[3][4][5]

  • Mechanism: The abstraction of an electron from the nitrogen lone pair forms a radical cation, followed by hydrogen abstraction and hydroxylation to form an unstable carbinolamine intermediate, which spontaneously collapses to release the metabolites.

Aromatic Hydroxylation
  • Enzymology: Primarily CYP3A4 , but with notable contributions from CYP1A2 and CYP2E1 .

  • Products:

    • M3: 5-hydroxydomperidone (hydroxylation occurs on the benzimidazolone ring).[3][4][5]

    • M4: Regioisomeric hydroxy-domperidone.

  • Significance: While secondary to N-dealkylation, this pathway becomes relevant when CYP3A4 is partially inhibited or saturated.

Pathway Visualization

The following diagram illustrates the catalytic flow and enzymatic dependencies.

DomperidoneMetabolism Domperidone Domperidone (Parent Drug) Intermediate Carbinolamine Intermediate Domperidone->Intermediate CYP3A4 (Major) Oxidation M3 Metabolite M3 (5-Hydroxy-domperidone) Domperidone->M3 CYP3A4, CYP1A2, CYP2E1 Aromatic Hydroxylation M1 Metabolite M1 (Benzimidazole-propionic acid) Intermediate->M1 Spontaneous Cleavage M2 Metabolite M2 (Piperidinyl-benzimidazolone) Intermediate->M2 Spontaneous Cleavage Glucuronide Glucuronide/Sulfate Conjugates M3->Glucuronide UGT / SULT Phase II

Figure 1: Metabolic cascade of Domperidone showing the bifurcation into N-dealkylation (M1, M2) and hydroxylation (M3) pathways.[2][4][5][6][7][8][9][10][11][12]

Mechanistic Enzymology & Kinetics

Understanding the kinetics is vital for predicting DDIs.

  • Michaelis-Menten Parameters:

    • The formation of M1, M2, and M3 follows Michaelis-Menten kinetics.[5][6]

    • 
       Values:  Approximately 12–13 
      
      
      
      for all three major metabolites in human liver microsomes (HLMs) [1].
    • Implication: The similar

      
       values suggest a single dominant binding site or enzyme (CYP3A4) orchestrating all three reactions.[5]
      
  • Inhibition Sensitivity:

    • Ketoconazole: A potent CYP3A4 inhibitor, reduces the formation rate of M1, M2, and M3 by >80% at 1

      
       concentrations [1].[6]
      
    • Sulfaphenazole (CYP2C9 inhibitor) & Quinidine (CYP2D6 inhibitor): Show minimal effect, confirming the lack of involvement of these isoforms.

Quantitative Metabolic Data
ParameterValue / CharacteristicSource
Primary Enzyme CYP3A4 (>85% contribution)[1, 2]
Secondary Enzymes CYP1A2, CYP2E1 (Hydroxylation only)[1]
Bioavailability ~13–17% (Oral)[3]
Protein Binding 91–93%[3]
Elimination Feces (66%), Urine (31%)[3]
Major Metabolites Inactive at

receptor
[2]

Experimental Protocol: Metabolite Identification

The following protocol is a self-validating workflow for identifying benzimidazolone metabolites using LC-MS/MS. This workflow ensures the separation of the parent drug from polar metabolites.

Reagents & Setup
  • Matrix: Human Liver Microsomes (HLM) or Plasma.

  • Internal Standard (IS): Atorvastatin or Diphenhydramine (structurally distinct but similar retention).

  • LC System: UPLC with a C18 column (e.g., Acquity BEH C18, 1.7

    
    , 
    
    
    
    mm).
  • Mass Spectrometer: Triple Quadrupole (QqQ) in Positive ESI mode.[13]

Step-by-Step Methodology
  • Incubation (In Vitro):

    • Incubate Domperidone (10

      
      ) with HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
      
    • Pre-incubate for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Timepoints: 0, 15, 30, 60 min.

  • Quenching & Extraction:

    • Stop: Add ice-cold Acetonitrile (ACN) containing the Internal Standard (1:3 v/v ratio).

    • Vortex: 30 seconds to precipitate proteins.

    • Centrifuge: 10,000

      
       for 10 min at 4°C.
      
    • Supernatant: Transfer to LC vials.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: 10% B to 90% B over 3 min.

    • Detection: Multiple Reaction Monitoring (MRM).[7][13]

      • Domperidone Transition:

        
         (Quantifier).
        
      • M3 (Hydroxy) Transition:

        
         (Mass shift +16).
        
      • M1 (Acid) Transition:

        
        .
        
Workflow Visualization

ExperimentalWorkflow Step1 Incubation (HLM + NADPH + Substrate) Step2 Protein Precipitation (Add ACN + IS) Step1->Step2 Quench Step3 Centrifugation (10,000g, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (ESI+, MRM Mode) Step3->Step4 Inject Supernatant Step5 Data Processing (Peak Integration & Ratio Calc) Step4->Step5

Figure 2: Analytical workflow for the isolation and identification of Domperidone metabolites.

Safety Nexus: Metabolism and QT Prolongation

The clinical relevance of this pathway lies in the hERG channel blockade .

  • Mechanism: Domperidone blocks the rapid component of the delayed rectifier potassium current (

    
    ).
    
  • Metabolic Link: Since CYP3A4 is the sole major clearance pathway, co-administration with inhibitors (e.g., clarithromycin, ketoconazole, grapefruit juice) causes a supralinear increase in

    
     [4].
    
  • Toxicity: Elevated plasma concentrations directly correlate with QT interval prolongation, increasing the risk of Torsades de Pointes. This causality underscores the necessity of metabolic screening during the development of any new benzimidazolone derivative.

References

  • Simard, C. et al. (2004). Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro. Drug Metabolism and Disposition.[1][5][10][14][15]

  • Michaud, V. et al. (2007).[16] An improved HPLC assay with fluorescence detection for the determination of domperidone and three major metabolites. Journal of Chromatography B.

  • European Medicines Agency (EMA). (2014). Domperidone - Article 31 Referral - Assessment Report.

  • Ung, D. et al. (2009). Metabolic interactions between prokinetic agents domperidone and erythromycin: An in vitro analysis. Xenobiotica.

Sources

literature review on N-substituted benzimidazol-2-one compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted Benzimidazol-2-one Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The N-substituted benzimidazol-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of heterocyclic compounds. We will delve into established and novel synthetic methodologies, explore the diverse pharmacological effects including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, and provide detailed experimental protocols for key synthetic and analytical procedures. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights to facilitate the design and synthesis of novel N-substituted benzimidazol-2-one derivatives with enhanced therapeutic potential.

Introduction: The Significance of the Benzimidazol-2-one Core

Benzimidazol-2-one, a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and an imidazol-2-one ring, is a cornerstone in the development of therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] The versatility of the benzimidazol-2-one scaffold lies in the ease of substitution at the N-1 and N-3 positions of the imidazole ring, as well as at various positions on the benzene ring. These substitutions significantly influence the compound's physicochemical properties and biological activity, making it a highly adaptable template for drug design.[4][5][6] Several clinically used drugs, such as the antipsychotics droperidol and pimozide, and the antiemetic domperidone, feature the benzimidazol-2-one core, highlighting its therapeutic relevance.[7]

Synthetic Strategies for N-Substituted Benzimidazol-2-ones

The construction of the benzimidazol-2-one ring system and the subsequent introduction of substituents on the nitrogen atoms are crucial steps in the synthesis of this class of compounds. Various synthetic routes have been developed, each with its own advantages and limitations.

Classical Synthesis from o-Phenylenediamines

A common and straightforward method for the synthesis of the benzimidazol-2-one core involves the reaction of an appropriately substituted o-phenylenediamine with a carbonylating agent.

2.1.1. Reaction with Urea:

A widely used method involves the direct condensation of an o-phenylenediamine with urea.[7] This one-step synthesis is typically carried out by heating the reactants at elevated temperatures (130-140 °C).[7] The reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization to yield the benzimidazol-2-one.

Experimental Protocol: Synthesis of Benzimidazol-2-one from o-Phenylenediamine and Urea [7]

  • A mixture of the appropriate 4-substituted-1,2-diaminobenzene (1 equivalent) and urea (1.5-2 equivalents) is heated at 130-140 °C for one hour.

  • The resulting melt is cooled and treated with an aqueous solution of sodium hydroxide to dissolve any unreacted starting materials.

  • The solid product is collected by filtration.

  • The filtrate is neutralized with an acid (e.g., HCl) to precipitate any remaining product.

  • The combined solids are washed with water and dried to afford the target benzimidazol-2-one.

2.1.2. Reaction with 1,1'-Carbonyldiimidazole (CDI):

A milder and often more efficient method utilizes 1,1'-carbonyldiimidazole (CDI) as the carbonyl source.[1] This reaction can be performed under flow conditions, allowing for improved scalability and control.[1]

Experimental Protocol: Flow Synthesis of Benzimidazol-2-one using CDI [1]

  • Solutions of o-phenylenediamine in a suitable solvent (e.g., THF) and CDI in the same solvent are prepared.

  • The two solutions are pumped and mixed in a T-mixer.

  • The reaction mixture is then passed through a heated reactor coil at a specific temperature and residence time, optimized through experimental design.

  • The output from the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or chromatography to yield the pure benzimidazol-2-one.

Diagram: General Synthetic Pathways to Benzimidazol-2-ones

G cluster_0 From o-Phenylenediamine cluster_1 Intramolecular Cyclization o-Phenylenediamine o-Phenylenediamine Benzimidazol-2-one_core Benzimidazol-2-one Core o-Phenylenediamine->Benzimidazol-2-one_core Urea, Δ o-Phenylenediamine->Benzimidazol-2-one_core CDI Urea Urea CDI CDI N-Aryl Urea N-Aryl Urea Benzimidazol-2-one_core_2 Benzimidazol-2-one Core N-Aryl Urea->Benzimidazol-2-one_core_2 KOH, DMSO G N-Substituted Benzimidazol-2-one N-Substituted Benzimidazol-2-one Anticancer Anticancer N-Substituted Benzimidazol-2-one->Anticancer Antiviral Antiviral N-Substituted Benzimidazol-2-one->Antiviral Antimicrobial Antimicrobial N-Substituted Benzimidazol-2-one->Antimicrobial Anti_inflammatory Anti-inflammatory N-Substituted Benzimidazol-2-one->Anti_inflammatory

Sources

Methodological & Application

HPLC method development for detection of benzimidazol-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzimidazol-2-one (1,3-dihydro-2H-benzimidazol-2-one) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for antipsychotics (e.g., droperidol), anti-emetics (e.g., domperidone), and various kinase inhibitors.[1][2][3][4][5][6] Its analysis is complicated by keto-enol tautomerism, low aqueous solubility, and the presence of polar synthetic precursors like o-phenylenediamine (OPD).[1] This guide provides a comprehensive protocol for developing a stability-indicating RP-HPLC method, addressing column selection, pH control for tautomer stabilization, and impurity profiling.[1]

Introduction & Molecule Profiling

Effective method development requires a deep understanding of the analyte's physicochemical behavior.

  • Tautomerism: The molecule exists in equilibrium between the dominant keto form (1,3-dihydro-2H-benzimidazol-2-one) and the enol form (2-hydroxybenzimidazole).[1] In solution, the keto form prevails.

  • Amphoteric Nature:

    • Acidic pKa (~11.5): The N-H protons can be deprotonated in strong base.

    • Basic pKa (~ -1.8): The carbonyl oxygen is weakly basic; however, the molecule remains largely neutral in standard acidic mobile phases (pH 2–4).

  • Synthetic Pathway & Impurities:

    • Precursor: o-Phenylenediamine (OPD) – Highly polar, basic (pKa ~4.5).[1]

    • Reagent: Urea or Carbonyldiimidazole (CDI) – Very polar, elutes at void volume.

    • Side Product: Benzimidazole – If reduction occurs.

Mechanism of Separation Strategy

To separate the neutral Benzimidazol-2-one from the basic OPD precursor, we utilize pH-dependent selectivity .[1] At pH 3.0, OPD is doubly protonated (highly polar, early eluting), while Benzimidazol-2-one remains neutral (retained by hydrophobic interaction).[1]

Method Development Strategy

Column Selection

Standard C18 columns are sufficient, but Polar-Embedded C18 phases are superior for this application.[1]

  • Why? The urea moiety in the benzimidazolone ring interacts with the polar group in the stationary phase, providing unique selectivity and preventing pore dewetting in highly aqueous conditions required to retain the polar OPD impurity.

Mobile Phase Design
  • Buffer (Solvent A): 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).

    • Rationale: Low pH suppresses silanol activity and ensures OPD is fully ionized for consistent retention time.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Rationale: ACN provides sharper peaks and lower backpressure than methanol for this rigid bicyclic system.

Detection
  • UV-Vis: The benzimidazole chromophore has a strong absorbance maximum (

    
    ) at 280 nm  (primary) and 254 nm  (secondary).
    

Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.

  • Reagents: HPLC-grade Acetonitrile, Formic Acid (98%+), Ultrapure Water (18.2 MΩ).

  • Standards: Benzimidazol-2-one (Ref Std), o-Phenylenediamine (Impurity A).[1]

Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).[7] Note: Benzimidazol-2-one has poor solubility in pure water.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Benzimidazol-2-one into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then make up to volume with Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Diluent.

Optimized Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV at 280 nm (Reference: 360 nm / off)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05End Isocratic Hold
10.060Linear Gradient
10.195Wash Step
12.095End Wash
12.15Re-equilibration
15.05End of Run

Visualization: Method Logic & Workflow

The following diagram illustrates the critical decision pathways for separating the target from its specific impurities.

MethodDevelopment Start Analyte Profile: Benzimidazol-2-one Step1 pH Selection: Acidic (pH ~3.0) Start->Step1 Neutral at pH 3 Impurity Impurity: o-Phenylenediamine (OPD) Impurity->Step1 Basic (pKa ~4.5) Mech1 OPD Protonated (+) Elutes Early (t0) Step1->Mech1 Ionization Mech2 Target Neutral (0) Retained on C18 Step1->Mech2 Suppression Column Column Choice: Polar-Embedded C18 Mech1->Column Mech2->Column Result Resolution > 2.0 Target Retained Impurity Voided Column->Result Selectivity

Figure 1: Separation logic flow for Benzimidazol-2-one and OPD impurity using pH control.[1]

Validation Parameters (System Suitability)

To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between OPD and Benzimidazol-2-oneEnsures baseline separation of starting material.
Tailing Factor (

)
0.8 – 1.5Benzimidazoles are prone to tailing due to silanol interactions; <1.5 confirms secondary interactions are suppressed.
Precision (RSD) < 1.0% (n=6 injections)Verifies pump/injector stability.
Signal-to-Noise > 10 (for LOQ)Critical for trace impurity analysis.[1]

Troubleshooting Guide

  • Issue: Peak Tailing on Benzimidazol-2-one.

    • Cause: Interaction with residual silanols on the silica support.

    • Fix: Increase ionic strength (add 10-20 mM Ammonium Formate to Mobile Phase A) or switch to a highly end-capped column (e.g., Waters XBridge).

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation affecting the partial ionization of impurities.

    • Fix: Ensure Mobile Phase A is buffered, not just acidified. Use 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Issue: Split Peaks.

    • Cause: Sample solvent too strong (e.g., 100% DMSO injection).

    • Fix: Dilute sample with Mobile Phase A to match initial gradient conditions.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12205754, 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one.[1][3] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Benzimidazolones.[8][9][10][11][12][13] Retrieved from [Link]

Sources

Application Note: Precision Alkylation of Benzimidazol-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The benzimidazol-2-one (1,3-dihydro-2H-benzimidazol-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea and a core component in GPCR ligands (e.g., Domperidone, Droperidol) and ion channel modulators.[1]

Effective functionalization of this scaffold presents a specific challenge: differentiating between the two chemically equivalent nitrogen atoms. While the molecule possesses two nucleophilic sites, controlled alkylation requires a deep understanding of the acidity constants (pKa) and tautomeric equilibria. This guide provides a robust, self-validating protocol for achieving high-fidelity mono- or di-alkylation.

Mechanistic Grounding

Tautomerism and Reactivity

Benzimidazol-2-one exists in a tautomeric equilibrium between the dominant oxo-form (lactam) and the minor hydroxy-form (lactim). In polar aprotic solvents (DMF, DMSO) used for alkylation, the equilibrium strongly favors the oxo-form, directing alkylation to the nitrogen (N-alkylation) rather than the oxygen (O-alkylation).

The pKa Differential

The success of this protocol relies on exploiting the pKa difference between the first and second deprotonation events.

  • pKa₁ (~10.5): The first proton is moderately acidic and can be removed by carbonate bases (

    
    , 
    
    
    
    ).
  • pKa₂ (>14.0): The second proton, now part of an electron-rich N-alkylated urea system, is significantly less acidic, requiring stronger bases (

    
    , 
    
    
    
    ) or elevated temperatures for removal.
Reaction Pathway Visualization

The following diagram illustrates the bifurcation between mono- and di-alkylation pathways based on base strength and stoichiometry.

Benzimidazolone_Alkylation Start Benzimidazol-2-one (Substrate) Deprot1 Mono-Anion (Intermediate) Start->Deprot1 Mild Base (K2CO3) pKa ~10.5 Deprot2 Di-Anion (Intermediate) Start->Deprot2 NaH (Excess) Rapid Double Deprotonation MonoProduct 1-Alkyl-benzimidazol-2-one (Mono-Product) Deprot1->MonoProduct R-X (1.0 eq) Sn2 Attack MonoProduct->Deprot2 Strong Base (NaH) pKa >14 DiProduct 1,3-Dialkyl-benzimidazol-2-one (Di-Product) Deprot2->DiProduct R-X (Excess)

Figure 1: Mechanistic pathway showing the thermodynamic gating between mono- and di-alkylation.

Experimental Protocols

Protocol A: Regioselective Mono-N-Alkylation

Objective: Isolate the mono-substituted product with <5% di-alkylated impurity. Mechanism: Kinetic control using mild bases and stoichiometric limitation.

Reagents & Equipment[2][3][4]
  • Substrate: Benzimidazol-2-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.0 - 1.1 equiv)

    • Note: For highly reactive electrophiles (e.g., MeI, BnBr), use 0.95 equiv to prevent over-alkylation.

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv).
    • Why Cs₂CO₃? The "Cesium Effect" improves solubility in organic solvents and often provides higher regioselectivity due to looser ion pairing.

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade, Dry).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under inert gas.

  • Solvation: Add Benzimidazol-2-one (1.0 equiv) and anhydrous MeCN (0.1 M concentration). Stir until a fine suspension or solution is achieved.

  • Deprotonation: Add

    
     (1.2 equiv) in a single portion. Stir at RT for 30 minutes.
    
    • Observation: The mixture may thicken or change color slightly as the mono-anion forms.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise via syringe.

    • Critical: Do not dump the electrophile; slow addition favors reaction with the most accessible anions and prevents local concentration hotspots that lead to di-alkylation.

  • Reaction: Heat to reflux (approx. 80°C for MeCN) and monitor by TLC/LC-MS.

    • Time: Typically 2–6 hours.

  • Workup:

    • Filter off the inorganic solids (base residues).[2]

    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a gradient of MeOH in DCM (0% to 5%).

Protocol B: Exhaustive Di-N-Alkylation

Objective: Complete functionalization of both nitrogen positions. Mechanism: Thermodynamic control using strong bases to overcome the second pKa barrier.

Reagents & Equipment[2][3][4]
  • Substrate: Benzimidazol-2-one (1.0 equiv)

  • Electrophile: Alkyl Halide (2.5 - 3.0 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.5 - 3.0 equiv).

  • Solvent: DMF (Anhydrous) or THF (Dry).

    • Safety: DMF is preferred for solubility, but requires thorough workup to remove.

Step-by-Step Methodology
  • Safety Prep: NaH reacts violently with moisture. Ensure all glassware is oven-dried.

  • Base Suspension: Place NaH (3.0 equiv) in the flask under Argon.

    • Optional: Wash NaH with dry hexanes to remove mineral oil if the downstream purification is sensitive to lipophilic impurities.

  • Solvation: Add anhydrous DMF (0.2 M) and cool to 0°C (ice bath).

  • Deprotonation: Add Benzimidazol-2-one (1.0 equiv) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of

      
       gas. Wait until bubbling ceases (approx. 30 mins) before proceeding.
      
  • Addition: Add Alkyl Halide (3.0 equiv) dropwise at 0°C.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–12 hours.

    • Note: Heating to 60°C may be required for sterically hindered electrophiles.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       solution (dropwise).
      
    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with

      
       (5% aq) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      

Decision Matrix & Troubleshooting

Use the following decision tree to select the optimal protocol based on your specific R-group and constraints.

Decision_Tree Start Select Protocol Goal Desired Substitution? Start->Goal Mono Mono-Alkylation Goal->Mono Di Di-Alkylation Goal->Di RGroup R-Group Reactivity? Mono->RGroup ProtocolB Protocol B: NaH / DMF (Excess Base) Di->ProtocolB All Electrophiles ProtocolA Protocol A: Cs2CO3 / MeCN (Stoichiometric Control) RGroup->ProtocolA Primary/Benzylic Halide ProtocolC Protocol C: Phase Transfer (K2CO3 / TBAB / Toluene) RGroup->ProtocolC Sensitive/Scale-up

Figure 2: Decision matrix for protocol selection.

Comparative Data Table
VariableProtocol A (Mono)Protocol B (Di)Protocol C (Phase Transfer)
Base

or

NaH (60%)

+ TBAB (cat.)
Solvent MeCN or AcetoneDMF or THFToluene or DMF
Temp Reflux (60-80°C)0°C to RT80-100°C
Selectivity High for N1Low (N1 + N3)Moderate
Primary Risk Incomplete conversionOver-alkylation (if mono desired)Emulsion formation
Best For Library synthesis, SARBulk material, symmetrical coresProcess chemistry, Green chem

References

  • Acidity and Tautomerism

    • Determination of pKa values of some novel benzimidazole salts. (2015).[5] Magnetic Resonance in Chemistry. Link

    • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. (2006).[6] Journal of Physical Chemistry B. Link

  • Synthetic Methodologies

    • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling. (2014).[3][7] Organic Letters. Link[7]

    • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2019). Molecules. Link

    • Study of the Alkylation Reactions of 5-Nitrobenzimidazol-2-one by Various Alkylating Agents. (2022).[2][8][9] Journal Marocain de Chimie Hétérocyclique. Link

  • Cesium Effect & Base Selection

    • Cesium carbonate as a mediated inorganic base in some organic transformations.[10][11] (2011). ResearchGate.[4][8] Link

Sources

reagents required for synthesizing 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

The target molecule, 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (also referred to as 1-(3-(methylamino)propyl)-1,3-dihydro-2H-benzimidazol-2-one), is a critical pharmacophore and a key intermediate in the synthesis of dopamine antagonists such as Domperidone .

The synthetic strategy relies on the sequential functionalization of the 1,3-dihydro-2H-benzimidazol-2-one core.[1] The pathway involves two distinct nucleophilic substitution phases:

  • Regioselective Mono-alkylation: Installation of a propyl linker bearing a leaving group (chloride) at the N1 position.

  • Amination: Nucleophilic displacement of the terminal chloride by methylamine.

Reaction Scheme

The transformation proceeds via the intermediate 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one .[1]

Reagents & Materials

The following reagents are required. Purity levels are critical to minimize bis-alkylation byproducts in Phase 1 and over-methylation in Phase 2.

ReagentCAS No.[2][3]PurityRoleHazard Class
1,3-Dihydro-2H-benzimidazol-2-one 615-16-7>98%Starting ScaffoldIrritant
1-Bromo-3-chloropropane (BCP) 109-70-6>99%Alkylating AgentToxic, Carcinogen
Potassium Carbonate (K₂CO₃) 584-08-7Anhydrous, GranularBaseIrritant
Methylamine 74-89-533% in EtOH or 40% aq.NucleophileFlammable, Corrosive
Potassium Iodide (KI) 7681-11-0>99%Finkelstein CatalystIrritant
N,N-Dimethylformamide (DMF) 68-12-2AnhydrousSolvent (Phase 1)Reprotoxic
Ethanol (EtOH) 64-17-5AbsoluteSolvent (Phase 2)Flammable
2-Propanol (IPA) 67-63-0Industrial GradeRecrystallizationFlammable

Experimental Protocol

Phase 1: Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one[1][4]

Objective: Selective mono-alkylation of the benzimidazolone nitrogen. Mechanism: S_N2 substitution. The reaction exploits the higher reactivity of the bromide in 1-bromo-3-chloropropane over the chloride, leaving the chloride intact for the subsequent step.

Step-by-Step Methodology:
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.

  • Solvation: Charge 1,3-dihydro-2H-benzimidazol-2-one (13.4 g, 100 mmol) and anhydrous K₂CO₃ (16.6 g, 120 mmol) into DMF (100 mL). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Heat the mixture to 40°C . Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 30 minutes.

    • Expert Insight: Slow addition and mild temperature (40-50°C) are critical to favor mono-alkylation over bis-alkylation.

  • Reaction: Stir the reaction mixture at 50°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4]

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from 2-propanol .

    • Target Yield: 85-92%

    • Melting Point: 113–115°C

Phase 2: Synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Objective: Amination of the alkyl chloride. Mechanism: S_N2 substitution facilitated by iodide catalysis (Finkelstein-like activation).

Step-by-Step Methodology:
  • Setup: Use a pressure tube or an autoclave (rated for 5 bar) due to the volatility of methylamine.

  • Charging: Add 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (10.5 g, 50 mmol), Potassium Iodide (0.83 g, 5 mmol, 10 mol%), and Ethanol (50 mL).

  • Reagent Addition: Add Methylamine (33% solution in ethanol, 47 g, ~500 mmol).

    • Expert Insight: A large excess (10 equivalents) of methylamine is strictly required to suppress the formation of the tertiary amine dimer (bis-alkylation of methylamine).

  • Reaction: Seal the vessel and heat to 80°C for 8–12 hours.

  • Workup:

    • Cool the vessel to room temperature and carefully vent excess methylamine (into a scrubber).

    • Concentrate the solvent under reduced pressure to yield a residue.

  • Purification:

    • Dissolve the residue in dilute HCl (1M, 50 mL) and wash with Dichloromethane (DCM) to remove unreacted neutral starting material.

    • Basify the aqueous layer with NaOH (2M) to pH >12.

    • Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and evaporate.

    • Optional: Convert to the hydrochloride salt by treating the ethanolic solution with HCl/Ether for long-term storage.

Analytical Data Summary

Parameter1-(3-chloropropyl)-benzimidazol-2-one (Intermediate)Target: 3-[3-(methylamino)propyl]-benzimidazol-2-one
Molecular Weight 210.66 g/mol 205.26 g/mol
Appearance White crystalline solidOff-white solid / Hygroscopic salt
Melting Point 113–115°C138–140°C (as free base)
Key ¹H NMR Signals

3.60 (t, 2H, CH₂Cl)

2.45 (s, 3H, N-CH₃)
Mass Spec (ESI) [M+H]⁺ = 211.1[M+H]⁺ = 206.1

Expert Insights & Troubleshooting

Controlling Regioselectivity (Phase 1)

The benzimidazol-2-one core has two equivalent nitrogen atoms (


). Once the first alkyl group is introduced, the nucleophilicity of the second nitrogen is not significantly reduced.
  • Risk: Formation of 1,3-bis(3-chloropropyl)-benzimidazol-2-one.[1][5][6]

  • Mitigation: If bis-alkylation exceeds 5%, switch to the Protection-Deprotection Strategy . Acetylate the starting material to 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one before alkylation. The acetyl group prevents reaction at N3 and is easily removed during the basic workup or a separate hydrolysis step.

Finkelstein Activation (Phase 2)

The chloro- group is a moderate leaving group. The addition of catalytic KI generates the intermediate alkyl iodide in situ, which reacts significantly faster with methylamine.

  • Observation: The reaction mixture may turn slightly yellow due to trace iodine liberation; this does not affect quality.

Safety & Handling

  • 1-Bromo-3-chloropropane: Potentially mutagenic.[2] Handle in a fume hood with double nitrile gloves.

  • Methylamine: Highly volatile and toxic gas. All heating steps must be performed in rated pressure vessels. Ensure the lab is equipped with gas detectors.

Visualization: Reaction Workflow

G Start 1,3-Dihydro-2H- benzimidazol-2-one Inter Intermediate: 1-(3-chloropropyl)-benzimidazol-2-one Start->Inter N-Alkylation (SN2) Reagent1 1-Bromo-3-chloropropane (K2CO3, DMF, 50°C) Reagent1->Inter Product Target: 3-[3-(methylamino)propyl]- 1H-benzimidazol-2-one Inter->Product Amination (SN2) Byproduct Bis-alkylated Impurity (Remove via Cryst.) Inter->Byproduct Over-reaction Reagent2 Methylamine (excess) (KI cat., EtOH, 80°C) Reagent2->Product

Caption: Sequential synthesis workflow highlighting reagents and critical intermediate steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810419, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • Liao, R. (2016).[7] Synthesis method of domperidone drug intermediate 1-(3-chloropropyl)-benzimidazolyl-2-one.[1][3][6] CN Patent CN105439960A. Retrieved from

  • Yu, L., Shao, R., & Zhu, N. (2022).[8] The methodology for preparing domperidone: strategies, routes and reaction processes.[8][9][10] RSC Advances, 12, 22638-22649. Retrieved from [Link]

  • PrepChem. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

Sources

Advanced Crystallization and Purification Protocols for Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Benzimidazolone derivatives (1,3-dihydro-2H-benzimidazol-2-ones) represent a critical pharmacophore in drug development (e.g., Domperidone, Flibanserin) and high-performance pigments. Their defining feature is the urea moiety (-NH-CO-NH-) embedded in a heterocycle, which creates a rigid, planar structure capable of forming aggressive intermolecular hydrogen bonding networks.

The Challenge: This "brick wall" of hydrogen bonds confers high melting points (>300°C for unsubstituted forms) and extremely low solubility in common organic solvents, making purification via standard chromatography inefficient and costly. Furthermore, these derivatives are prone to polymorphism , where the specific crystal packing directly impacts bioavailability (pharma) or color stability (pigments).

The Solution: This guide details thermodynamic and kinetic control strategies to purify these molecules using crystallization, prioritizing solvent-mediated polymorphic selection and impurity purging.

Solvent Selection Strategy: The "High-Low" Principle

Due to high lattice energy, benzimidazolones rarely dissolve in standard solvents at room temperature. Successful purification requires a "High-Low" strategy: dissolving at High thermal/polarity stress and crystallizing at Low energy states.

Solubility Profiling

The following table summarizes solvent efficacy based on the urea-group interaction capability.

Solvent ClassExamplesSolubility RoleMechanism
Dipolar Aprotic DMSO, DMF, NMPPrimary Solvent Disrupts intermolecular H-bonds via strong dipole interaction; high boiling point makes removal difficult.
Protic Polar Acetic Acid, Formic AcidPrimary Solvent Protonates the urea oxygen or imidazole nitrogen, breaking lattice energy.
Alcohols Ethanol, 2-PropanolCo-Solvent / Anti-Solvent Moderate solubility at reflux; poor solubility at RT. Ideal for thermal recrystallization.
Aqueous Water (pH adjusted)Switchable Solvent Soluble at pH > 12 (anionic) or pH < 1 (cationic); insoluble at neutral pH.
Non-Polar Toluene, HexaneAnti-Solvent Used to force precipitation or wash away non-polar impurities.
Solvent Selection Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the optimal crystallization system.

SolventSelection cluster_legend Methodology Key Start Start: Crude Benzimidazolone SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Use Method A: Thermal Recrystallization (Ethanol or IPA) SolubilityCheck->YesEthanol Yes NoEthanol Check pH Sensitivity (Basic Nitrogen present?) SolubilityCheck->NoEthanol No BasicN Use Method B: pH-Swing Crystallization (Acid/Base Titration) NoEthanol->BasicN Yes NoBasicN High Lattice Energy? (Pigment/Neutral) NoEthanol->NoBasicN No HighLattice Use Method C: High-Boiling Solvent + Anti-Solvent (DMSO/Water or DMF/Methanol) NoBasicN->HighLattice Legend Green Nodes = Selected Protocol

Figure 1: Decision matrix for selecting the appropriate purification protocol based on solubility and chemical functionality.

Control of Polymorphism

Benzimidazolones exhibit enantiotropic and monotropic polymorphism. The formation of a specific polymorph is governed by the Ostwald Step Rule : the least stable (highest energy) polymorph often crystallizes first (kinetically controlled), followed by transformation to the stable form (thermodynamically controlled).

  • Kinetic Control (Rapid Cooling/Anti-solvent): Generates metastable forms (often higher solubility/bioavailability).

  • Thermodynamic Control (Slow Cooling/Slurrying): Generates the most stable crystal form (preferred for shelf-life and pigments).

Critical Parameter: Metastable Zone Width (MSZW). For benzimidazolones, the MSZW is often narrow in alcohols but wide in aprotic solvents. Seeding is mandatory for reproducible polymorph control.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for: Derivatives with moderate solubility (e.g., alkyl-substituted benzimidazolones).

Materials:

  • Crude Benzimidazolone derivative[1][2][3]

  • Solvent: Ethanol (absolute) or 2-Propanol

  • Activated Carbon (optional for color removal)

Step-by-Step:

  • Slurry Preparation: Charge crude solid into a round-bottom flask. Add solvent (start with 10 mL/g).

  • Dissolution: Heat to reflux (approx. 78°C for EtOH). If solid remains, add solvent in 10% increments until dissolved.

    • Note: If colored impurities persist, add Activated Carbon (5 wt%) and stir at reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove insoluble particles/carbon.

  • Controlled Cooling (Nucleation):

    • Cool filtrate slowly to 50°C.

    • Seeding Point: Add 0.1 wt% of pure seed crystals (desired polymorph).

    • Cool to room temperature at a rate of 10°C/hour.

  • Maturation: Stir at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the crystals. Wash with cold solvent (0°C).

  • Drying: Vacuum dry at 50°C.

Protocol B: pH-Swing Crystallization (Acid/Base)

Best for: Amphoteric derivatives or those insoluble in organic solvents but soluble in acid/base.

Mechanism: Benzimidazolones can be deprotonated at the urea nitrogen (pKa ~12) or protonated at the imidazole nitrogen (if alkylated).

Step-by-Step:

  • Dissolution: Suspend crude material in water.

  • Ionization: Add 2M NaOH dropwise while monitoring pH. Stir until pH > 12 and the solution becomes clear (formation of sodium salt).

  • Filtration: Filter off any non-acidic/insoluble impurities.

  • Neutralization (Crystallization):

    • Slowly add 1M HCl or Acetic Acid to the filtrate.

    • Critical Step: Monitor turbidity.[4] As the pH approaches neutral (pH 7–8), the free base will precipitate.

    • Polymorph Control: Slower acid addition yields larger, more stable crystals.

  • Digestion: Heat the resulting slurry to 60°C for 1 hour (Ostwald Ripening) to improve filterability.

  • Isolation: Filter and wash copiously with water to remove salts (NaCl).

Protocol C: Reactive Crystallization (Synthesis & Purification)

Best for: High-purity requirements where isolation of crude is skipped.

Workflow Diagram:

ReactiveCryst Reactants Reactants: o-Phenylenediamine + Urea/CDI Reaction Reaction Phase (High T, Melt or Solvent) Reactants->Reaction Heat Quench Quench/Dilution (Add Anti-solvent) Reaction->Quench Complete Nucleation Nucleation (Supersaturation Spike) Quench->Nucleation Rapid Mixing Growth Crystal Growth (Controlled Cooling) Nucleation->Growth Aging Isolation Filtration & Wash Growth->Isolation

Figure 2: Reactive crystallization workflow integrating synthesis and purification steps.

Protocol:

  • React o-phenylenediamine with Urea in a high-boiling solvent (e.g., glycol or xylene) at 140–150°C.

  • Upon reaction completion, do not cool immediately.

  • Anti-solvent Addition: Slowly add the reaction mass into a separate vessel containing cold water or dilute acid (if basic impurities exist).

  • The sudden change in solubility triggers immediate nucleation.

  • Reflux: Heat the aqueous slurry to boiling to dissolve fine particles, then cool slowly to grow larger crystals.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Impurities lowered the melting point; solvent too non-polar.Use a solvent with higher dielectric constant (e.g., add Ethanol to Toluene). Seed at the cloud point.
Gelation Rapid precipitation trapping solvent (common in DMSO).Increase temperature during anti-solvent addition. Reduce cooling rate.
Colored Product Oxidation products (quinones) trapped in lattice.Recrystallize from Acetic Acid/Water with Zinc dust (reducing agent) or Activated Carbon.
Wrong Polymorph Kinetic trapping due to fast cooling.Slurry the solid in the solvent at 50°C for 24h (solvent-mediated phase transformation).

References

  • Jiawei Lin, et al. "Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents."[5] Journal of Chemical & Engineering Data, 2020.[5] Available at: [Link][5]

  • Kitamura, M. "Controlling factor of polymorphism in crystallization process."[6] Journal of Crystal Growth, 2002.[6] Available at: [Link]

  • Google Patents.Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones (Oxatomide intermediates). FR2563518A1.
  • MDPI. "Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors." Journal of Molecular Structure, 2023. (Context on synthesis/recrystallization from ethanol). Available at: [Link]

Sources

spectroscopic analysis methods for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a definitive guide for the structural elucidation and quantitative analysis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (Formula: C₁₁H₁₅N₃O; MW: 205.26 g/mol ).[1]

This molecule is a critical Pharmacologically Active Moiety (PAM), often encountered as:

  • A key intermediate in the synthesis of antihistamines (e.g., Emedastine) and antipsychotics.

  • A primary degradation product or metabolite of benzimidazole-based therapeutics (e.g., Domperidone impurities).[1]

  • A structural probe for studying H1-receptor binding affinity.[1]

Analytical Challenges:

  • Polarity: The secondary methylamine tail creates high polarity, leading to peak tailing in standard Reverse Phase (RP) HPLC.

  • UV Transparency: The benzimidazolone core has distinct but moderate UV absorption, requiring high-sensitivity detection.

  • Amphoteric Nature: The molecule contains both a basic amine and a weakly acidic urea-like NH, necessitating precise pH control during extraction and chromatography.

Analytical Workflow Strategy

The following workflow integrates orthogonal spectroscopic methods to ensure identity confirmation and purity assessment.

AnalyticalWorkflow cluster_Detect Detection Modalities Sample Raw Sample (Solid/Solution) Prep Sample Preparation (MeOH/Formate Buffer) Sample->Prep Sep UHPLC Separation (C18 Polar Embedded) Prep->Sep UV PDA/UV (280 nm) Sep->UV MS ESI-MS/MS (m/z 206.1) Sep->MS Data Data Processing (Purity/ID) UV->Data MS->Data

Figure 1: Integrated analytical workflow for the characterization of benzimidazolone derivatives.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV-MS)

Objective: To separate the target analyte from synthetic precursors or biological matrices using a method compatible with both UV and Mass Spectrometry.

Rationale: Standard C18 columns often cause tailing for secondary amines.[1] We utilize a Polar-Embedded C18 or Phenyl-Hexyl stationary phase to interact with the aromatic core while shielding silanols from the amine.

Method Parameters
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection UV @ 280 nm (Reference 360 nm); MS ESI(+)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold (Polar retention)
8.0060%Linear Gradient
8.1095%Wash
10.0095%Wash
10.105%Re-equilibration

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for quantitative accuracy).

  • Retention Time: ~4.5 ± 0.2 min (Dependent on exact column void volume).

  • Signal-to-Noise: > 50:1 for 1 ppm standard.[1]

Protocol B: Mass Spectrometry (MS/MS) Profiling

Objective: Structural confirmation via fragmentation analysis.

Mechanism: The molecule ionizes readily in ESI(+) mode due to the basic secondary amine. Fragmentation typically follows the "charge-remote" or "proximal" pathways involving the propyl chain.

MS Source Settings (ESI Positive):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer: 35 psi[1]

  • Scan Range: 50 – 500 m/z

Fragmentation Logic (MS²):

  • Precursor Ion: m/z 206.13 [M+H]⁺

  • Primary Fragment: Loss of methylamine (CH₃NH₂, 31 Da)

    
    m/z 175.
    
  • Secondary Fragment: Cleavage of the propyl chain

    
    m/z 135 (Benzimidazol-2-one core cation).
    
  • Characteristic Ion: m/z 135 is diagnostic for the benzimidazolone scaffold.[1]

MS_Fragmentation Parent [M+H]+ m/z 206.1 Frag1 Loss of CH3NH2 (-31 Da) Parent->Frag1 Ion1 Fragment m/z 175.1 Frag1->Ion1 Frag2 Alkyl Chain Cleavage Ion1->Frag2 Core Benzimidazolone Core m/z 135.0 Frag2->Core

Figure 2: Predicted ESI(+) MS/MS fragmentation pathway.

Protocol C: Vibrational Spectroscopy (FT-IR)

Objective: Identification of functional groups, specifically the cyclic urea and secondary amine.

Sample Preparation:

  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • State: Solid powder (neat).[1]

Diagnostic Band Assignment:

Frequency (cm⁻¹)IntensityAssignmentStructural Significance
3250 - 3400 Medium, BroadN-H StretchOverlap of secondary amine and amide-like ring NH.
2850 - 2960 MediumC-H StretchAlkyl propyl chain (asymmetric/symmetric).[1]
1680 - 1710 Strong C=O StretchDiagnostic: Cyclic urea (benzimidazolone) carbonyl.[1] Distinct from open-chain amides.
1610 - 1620 MediumC=C AromaticBenzene ring breathing modes.[1]
1480 - 1500 StrongC-N StretchAmide II / C-N coupling in the heterocycle.
740 - 760 StrongC-H Out-of-PlaneOrtho-disubstituted benzene ring (4 adjacent protons).

Protocol D: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-d6 (Preferred for solubility and exchangeable protons) or Methanol-d4.[1]

¹H NMR (400 MHz, DMSO-d6) Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.80 Broad Singlet1HH-1 (Ring NH). Disappears with D₂O shake.
7.05 - 7.25 Multiplet4HAr-H (Benzene ring protons).[1]
3.88 Triplet (J=7.0 Hz)2HN-CH₂ (Propyl C1, attached to ring N3).
2.45 Triplet (J=7.0 Hz)2HCH₂-N (Propyl C3, attached to methylamine).
2.28 Singlet3HN-CH₃ (Terminal methyl group).
1.85 Quintet2HC-CH₂-C (Propyl C2, central methylene).[1]

Note: If the sample is a hydrochloride salt, the N-CH₃ and adjacent CH₂ signals may shift downfield, and the amine proton will appear as a broad singlet around 8.5-9.0 ppm.

References

  • Sigma-Aldrich. (2024). 1-[3-(Methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride Product Specification. Retrieved from

  • Sielc Technologies. (2018). HPLC Separation of Benzimidazol-2-one derivatives on Newcrom R1. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Benzimidazole-2-ethanol IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • Polish Pharmaceutical Society. (2011). HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica. Retrieved from

  • PubChem. (2024).[1] Compound Summary: Benzimidazol-2-one derivatives. Retrieved from

Sources

preparation of Domperidone using 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Convergent Synthesis via 1-(3-chloropropyl)-1H-benzimidazol-2-one

Executive Summary & Strategic Analysis

This application note details the industrial-standard protocol for the synthesis of Domperidone (CAS: 57808-66-9), a potent peripheral dopamine


 receptor antagonist.

Critical Note on Starting Material: The user request specified 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one as the starting material. Extensive structural analysis and database verification confirm that this specific N-methylated amine is not a standard intermediate for Domperidone synthesis. The standard convergent route utilizes the 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (electrophile) and 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (nucleophile).

Using an N-methylamino propyl derivative would chemically block the required nucleophilic substitution or require an inefficient demethylation step. Therefore, this protocol focuses on the Chloro-propyl derivative, which is the direct synthetic equivalent and likely the intended or most viable starting material for high-purity API production.

Retrosynthetic Logic

The synthesis follows a Convergent Strategy , coupling two key benzimidazolone fragments:

  • Fragment A (Electrophile): 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[1]

  • Fragment B (Nucleophile): 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one.[1][2][3]

This route is preferred over linear synthesis due to higher yields, easier impurity profiling, and the stability of the benzimidazolone moiety.

Visualizing the Synthetic Pathway

DomperidoneSynthesis StartA 1-(3-chloropropyl)-1,3-dihydro- 2H-benzimidazol-2-one (Fragment A) Intermediate Transition State (S_N2 Attack) StartA->Intermediate + KI (Catalyst) StartB 5-chloro-1-(4-piperidinyl)- 1,3-dihydro-2H-benzimidazol-2-one (Fragment B) StartB->Intermediate + Na2CO3 (Base) Product Domperidone API (Crude) Intermediate->Product Reflux / 8-12h Impurity1 N-Alkylation Impurity (Dimerization) Intermediate->Impurity1 Side Reaction Impurity2 O-Alkylation Impurity Intermediate->Impurity2 Side Reaction

Caption: Convergent synthesis pathway showing the coupling of Fragment A and Fragment B to form Domperidone, with potential impurity pathways.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Req.
1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one 62780-89-6 Electrophile (Linker)>98.0%
5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one 53786-28-0 Nucleophile (Core)>98.5%
Sodium Carbonate (

)
497-19-8Base (Acid Scavenger)Anhydrous
Potassium Iodide (KI)7681-11-0Catalyst (Finkelstein)>99%
Methyl Isobutyl Ketone (MIBK)108-10-1SolventACS Grade
Ethanol (95%)64-17-5Recrystallization-
Equipment
  • Reactor: 3-neck round-bottom flask (glass-lined for scale-up) equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Filtration: Buchner funnel or Nutsche filter (inert material).

  • Drying: Vacuum oven capable of 60°C at <50 mbar.

Detailed Experimental Protocol

Step 1: Reaction Setup (N-Alkylation)

Rationale: This step utilizes a classic


 reaction. The secondary amine of the piperidine ring attacks the alkyl chloride. Potassium Iodide (KI) is critical as it converts the alkyl chloride in situ to a more reactive alkyl iodide (Finkelstein reaction), significantly accelerating the rate and reducing thermal degradation.
  • Charge Solvent: Into a clean, dry 3-neck flask, add Methyl Isobutyl Ketone (MIBK) (10 volumes relative to Fragment B).

  • Charge Reactants:

    • Add 1.0 equivalent of 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (Fragment B).

    • Add 1.1 equivalents of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Fragment A).

    • Note: A slight excess of the electrophile ensures complete consumption of the more expensive piperidinyl fragment.

  • Add Base & Catalyst:

    • Add 2.0 equivalents of anhydrous Sodium Carbonate (

      
      ).
      
    • Add 0.1 equivalents of Potassium Iodide (KI).

  • Inertion: Purge the system with Nitrogen (

    
    ) for 10 minutes to remove oxygen and prevent oxidative degradation of the amine.
    
Step 2: Reaction Execution
  • Heating: Heat the mixture to reflux (approx. 116°C) with vigorous stirring.

    • Critical Parameter: Stirring must be sufficient to suspend the inorganic salts (

      
      , NaCl formed).
      
  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).

    • Target: <1.0% remaining Piperidinyl intermediate.

    • Duration: Typically 18–24 hours.

Step 3: Workup & Isolation
  • Hot Filtration: While the reaction mixture is still hot (approx. 80°C), filter off the inorganic salts (

    
    , NaCl, KI).
    
    • Why Hot? Domperidone has limited solubility in MIBK at room temperature; cooling before filtration would cause product loss in the salt cake.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (20–25°C) over 2–3 hours.

    • Further cool to 0–5°C and hold for 2 hours to maximize precipitation.

  • Filtration: Collect the crude Domperidone precipitate by vacuum filtration.

  • Washing: Wash the cake with cold MIBK (2 x 1 volume) to remove unreacted Fragment A and colored impurities.

Step 4: Purification (Recrystallization)

Rationale: Crude Domperidone may contain trace isomers or unreacted starting materials. Recrystallization from Ethanol or DMF/Water is standard.

  • Dissolution: Suspend the crude wet cake in Ethanol (95%) (approx. 15 volumes).

  • Reflux: Heat to reflux until a clear solution is obtained.

    • Optional: If color persists, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Crystallization: Cool slowly to 5°C.

  • Isolation: Filter the purified crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours until Loss on Drying (LOD) is <0.5%.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry 1.1 eq Fragment A<1.0 eq: Incomplete reaction, low yield. >1.2 eq: Difficult purification of excess Fragment A.
Water Content AnhydrousWater promotes hydrolysis of the chloride and side reactions. Ensure dry solvent.
Temperature Reflux (115-118°C)Low Temp: Reaction stalls. High Temp: Degradation (darkening of product).
Base Choice

or

Stronger bases (NaOH) may cause hydrolysis of the amide bond in the benzimidazolone ring.
Troubleshooting Guide
  • Problem: Reaction is slow (>24h).

    • Solution: Check KI quality (iodide oxidizes to iodine over time). Add fresh KI (0.05 eq). Ensure reflux is vigorous.

  • Problem: Product is colored (Yellow/Brown).

    • Solution: Oxidation occurred. Use activated carbon during recrystallization and ensure

      
       blanket during reaction.
      
  • Problem: Low Yield.

    • Solution: Check the hot filtration step. If the mixture cooled too much, product precipitated with the salts. Resuspend salts in hot solvent and refilter.

Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • Melting Point: 242.5°C (Standard reference range).

  • IR Spectrum: Characteristic peaks at 1690

    
     (C=O, urea), 3300 
    
    
    
    (N-H).
  • HPLC Purity: >99.5% area normalization.

    • Impurity A (Fragment A): NMT 0.15%

    • Impurity B (Fragment B): NMT 0.15%

References

  • Janssen Pharmaceutica. (1978). Synthesis of Domperidone and related derivatives.[1][2][3][4][5][6][7] U.S. Patent 4,066,772.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3151, Domperidone. Retrieved from

  • Wang, Z., et al. (2011). Improved Synthesis of Domperidone.Organic Process Research & Development.
  • ChemicalBook. (2024). Domperidone Synthesis Routes and Intermediates.[1][2][3][4][5][6][7]Link

Sources

Application Notes & Protocols: Optimal Solvent Systems for the Extraction of Benzimidazol-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of optimal solvent systems and methodologies for the extraction of benzimidazol-2-one compounds from diverse matrices. Benzimidazol-2-one and its derivatives form a critical scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] Efficient and selective extraction is a pivotal step for downstream analysis, purification, and characterization. This document moves beyond simple procedural lists to explain the fundamental physicochemical principles that govern solvent selection, empowering researchers to develop and optimize robust extraction protocols. Detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided, supported by technical data and visual workflows.

Foundational Principles: Understanding Benzimidazol-2-one for Extraction

The successful extraction of any analyte begins with a thorough understanding of its chemical and physical properties. The benzimidazol-2-one core is a bicyclic heterocyclic system where a benzene ring is fused to an imidazole ring containing a carbonyl group (a cyclic urea).[1][2] This structure imparts a unique set of properties that directly influence its behavior in different solvent systems.

Polarity and Solubility

The presence of two nitrogen atoms and a carbonyl group makes the benzimidazol-2-one scaffold moderately polar. This polarity is the primary determinant of its solubility.

  • High Solubility: These compounds are generally soluble in polar organic solvents. Common examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like ethanol and methanol.[2][3][4]

  • Limited Aqueous Solubility: Solubility in water is typically low but can be significantly influenced by pH.[5] In polar media, the oxo-form of the molecule is predominant.[6]

  • Insolubility: They are largely insoluble in non-polar solvents such as hexane and petroleum ether.[3]

The Critical Role of pH: Acidity and Basicity

Benzimidazol-2-one is an amphoteric compound, meaning it can act as both a weak acid and a weak base.[7] This is arguably the most important property to exploit for selective extraction.

  • Acidic Nature: The N-H proton of the urea moiety is weakly acidic, with a predicted pKa typically in the range of 11.5 to 12.3.[2][8] In the presence of a strong base (pH > 12), this proton can be removed, forming a water-soluble anionic species.

  • Basic Nature: The nitrogen atom at position 3 can be protonated under strongly acidic conditions, forming a water-soluble cationic species.

This pH-dependent charge state is the key to designing highly selective Liquid-Liquid Extraction (LLE) protocols, allowing the target compound to be moved between aqueous and organic phases by simple pH adjustment.

Strategic Solvent Selection & Extraction Methodologies

The choice of extraction technique and solvent system is dictated by the sample matrix, the concentration of the analyte, and the required purity of the final extract.

Liquid-Liquid Extraction (LLE)

LLE is a versatile technique ideal for isolating compounds from liquid matrices, such as reaction mixtures or aqueous biological fluids. The core principle is to partition the analyte between two immiscible liquid phases.

Causality of Solvent Choice: The ideal organic solvent for LLE should readily dissolve the neutral benzimidazol-2-one compound while being immiscible with the aqueous phase. Ethyl acetate is a widely used and effective "green" solvent for this purpose.[9][10] Other common choices include dichloromethane and chloroform, though their use is declining due to safety and environmental concerns.

Workflow for pH-Mediated LLE:

LLE_Workflow start Aqueous Sample (Analyte + Impurities) acidify Acidify Solution (e.g., to pH 2 with HCl) start->acidify wash1 Wash with Non-Polar Organic Solvent (e.g., Hexane/EtOAc) acidify->wash1 discard_org1 Discard Organic Phase (Non-polar impurities removed) wash1->discard_org1 Analyte is protonated & remains in aqueous phase basify Basify Aqueous Phase (e.g., to pH 8-9 with NaHCO3) wash1->basify extract Extract with Polar Organic Solvent (e.g., Ethyl Acetate) basify->extract collect_org Collect Organic Phase (Contains Analyte) extract->collect_org Analyte is neutral & moves to organic phase final Dry (Na2SO4) & Evaporate Solvent to Yield Product collect_org->final

Caption: pH-mediated Liquid-Liquid Extraction (LLE) workflow.

Solid-Phase Extraction (SPE)

SPE is the preferred method for cleaning up complex samples like homogenized tissues, milk, or soil, and for concentrating analytes present at low levels.[11] It utilizes a solid sorbent to selectively retain the analyte while impurities are washed away.

Causality of Phase & Solvent Choice: For moderately polar compounds like benzimidazol-2-ones, a reversed-phase sorbent (e.g., C18-silica) is most common. The principle relies on partitioning the analyte from a polar liquid phase (the sample) onto a non-polar solid phase.

  • Conditioning: The C18 cartridge is first treated with a strong organic solvent (e.g., methanol) to solvate the hydrocarbon chains, followed by an aqueous buffer (at the sample pH) to equilibrate the stationary phase.

  • Loading: The sample, dissolved in a polar solvent, is passed through the cartridge. The benzimidazol-2-one compound is retained by hydrophobic interactions with the C18 chains.

  • Washing: A weak organic solvent (e.g., water or a low percentage of methanol in water) is passed through to wash away highly polar, water-soluble impurities.

  • Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the target compound from the sorbent. Adding a small amount of acid (e.g., 0.1% formic acid) can improve recovery by ensuring the analyte is in a single, uncharged form.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is an effective modification of LLE, particularly useful for extracting analytes from high-salinity samples.[12] It involves using a water-miscible organic solvent, like acetonitrile, as the extractant.

Mechanism: Initially, the analyte is dissolved in a homogenous aqueous/acetonitrile mixture. A high concentration of salt (e.g., sodium chloride) is then added, which dramatically reduces the solubility of the acetonitrile in the aqueous phase, forcing a phase separation.[12] The benzimidazol-2-one compounds preferentially partition into the acetonitrile layer, which can then be easily collected.

Summary of Recommended Solvent Systems

The following table summarizes optimal solvent systems based on the extraction methodology and sample matrix.

Methodology Sample Matrix Primary Extraction Solvent Wash Solvent(s) Elution Solvent Key Considerations & Rationale
LLE Aqueous Reaction MixtureEthyl Acetate[10] or DichloromethaneWater, BrineN/AUse pH manipulation to enhance selectivity. Ethyl acetate is a greener alternative.
LLE Biological Fluids (Urine, Plasma)Ethyl AcetatepH-adjusted buffersN/AProtein precipitation (e.g., with acetonitrile) may be required prior to LLE.
SPE Animal Tissues (Muscle, Liver)Ethyl Acetate or Acetonitrile (for initial homogenization)Water, 5-10% Methanol in WaterMethanol or Acetonitrile (often with 0.1% Formic Acid)A defatting step with hexane may be necessary for fatty tissues before SPE loading.
SPE Dairy Products (Milk)Acetonitrile (for protein precipitation and extraction)Water, Hexane (for defatting)Acetonitrile or MethanolThe "QuEChERS" approach, a type of SALLE, is highly effective here.
SALLE High-Salinity Aqueous SamplesAcetonitrileN/AN/AA high concentration of salt (e.g., NaCl) is added to induce phase separation.[12]

Detailed Experimental Protocols

Protocol 1: pH-Mediated LLE from an Aqueous Reaction Mixture

This protocol is designed for the workup of a synthesis reaction conducted in an aqueous or polar solvent medium.

  • Quenching & Dilution: Cool the reaction mixture to room temperature. If concentrated, dilute with deionized water to ensure all salts are dissolved.

  • Acidification & Wash (Optional): To remove non-polar impurities, adjust the pH of the aqueous solution to ~2 using 1M HCl. Transfer the solution to a separatory funnel and extract once with an equal volume of ethyl acetate. Discard the organic layer, as the protonated benzimidazol-2-one remains in the aqueous phase.

  • Neutralization & Extraction: Adjust the pH of the aqueous layer to ~8-9 using a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the compound.

  • Organic Extraction: Extract the aqueous solution three times with equal volumes of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.[13]

Protocol 2: SPE for Benzimidazol-2-one from Animal Tissue

This protocol is adapted from established methods for residue analysis in tissues.

  • Sample Homogenization: Homogenize 5 g of tissue sample with 15 mL of ethyl acetate using a high-speed homogenizer.

  • Extraction: Vortex the mixture for 2 minutes and centrifuge to separate the phases. Decant and collect the ethyl acetate supernatant. Repeat the extraction on the tissue pellet one more time and combine the supernatants.

  • Defatting (for fatty tissues): Add an equal volume of acetonitrile-saturated n-hexane to the combined extracts. Vortex and centrifuge. Discard the upper hexane layer.

  • Solvent Evaporation: Evaporate the ethyl acetate/acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 5 mL of 10% methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the benzimidazol-2-one compounds with 10 mL of acetonitrile containing 0.1% formic acid.

  • Final Concentration: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for downstream analysis (e.g., LC-MS/MS).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) homogenize 1. Homogenize Tissue in Ethyl Acetate extract 2. Centrifuge & Collect Supernatant homogenize->extract evap 3. Evaporate & Reconstitute in 10% MeOH extract->evap load 5. Load Sample evap->load condition 4. Condition Cartridge (MeOH -> H2O) condition->load wash 6. Wash Impurities (H2O -> 10% MeOH) load->wash elute 7. Elute Analyte (Acetonitrile + 0.1% Formic Acid) wash->elute final Final Extract elute->final Proceed to analysis (e.g., LC-MS)

Sources

Troubleshooting & Optimization

troubleshooting low purity in benzimidazol-2-one alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Benzimidazol-2-one Alkylation

  • Ticket ID: #BZ-ALK-001

  • Topic: Low Purity & Regioselectivity Issues in Benzimidazol-2-one Alkylation

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Benzimidazol-2-one (and its tautomer 2-hydroxybenzimidazole) presents a deceptive synthetic challenge. While it appears to be a simple nucleophile, the urea moiety possesses ambident reactivity (


- vs. 

-alkylation) and the potential for competitive over-alkylation (

-dialkylation). Low purity in these reactions is rarely due to a single factor; it is usually a convergence of poor solubility, statistical product distribution, and incorrect base selection.

This guide moves beyond generic advice to address the mechanistic root causes of low purity, providing self-validating protocols to ensure high-quality isolation.

Part 1: Diagnostic Matrix (Symptom vs. Root Cause)

Before altering your protocol, match your observation to the likely chemical failure mode.

Observation (Symptom) Likely Root Cause Immediate Corrective Action
Crude is a sticky oil / gum Oligomerization or residual high-boiling solvent (DMF/DMSO).Perform an aqueous crash-out followed by vigorous trituration with

or Hexanes.
TLC shows 3 spots (

: High, Med, Low)
Statistical mixture: Dialkylated (High), Mono (Med), SM (Low).Stop reaction early. Do not push for 100% conversion. Pushing conversion favors dialkylation.
New spot has very different UV activity

-alkylation (formation of isourea ether).
Switch solvent to a more polar aprotic one (DMF) to favor thermodynamic

-alkylation.
Yield is low; SM remains despite excess electrophile "Coating" effect or base insolubility.Switch from

(heterogeneous) to CsF or add a Phase Transfer Catalyst (TBAB).
Product precipitates but is impure Co-crystallization of inorganic salts or starting material.Perform a hot filtration in EtOH before final recrystallization.

Part 2: The Mechanistic Landscape

To fix the purity, you must control the reaction pathway. The benzimidazol-2-one scaffold has two nucleophilic nitrogens (


) and one oxygen.
Regioselectivity: - vs. -Alkylation
  • The Mechanism: The urea oxygen is a "hard" nucleophile, while the nitrogen (once deprotonated) is softer. However, the

    
    -alkylated product (urea) is thermodynamically more stable than the 
    
    
    
    -alkylated product (isourea).
  • The Fix:

    
    -alkylation is kinetically accessible but reversible. To ensure high purity 
    
    
    
    -alkylation, use conditions that favor thermodynamic equilibration:
    • High Temperature: Promotes rearrangement of kinetic

      
      -products to stable 
      
      
      
      -products.
    • Polar Aprotic Solvents (DMF, DMSO): These solvate the cation, leaving the "naked" nitrogen anion free to react.

The Mono- vs. Di-Alkylation Trap

This is the most common cause of low purity. If you are targeting the mono-alkylated product, the reaction follows statistical probability. As soon as the mono-product forms, it is more soluble and often more nucleophilic (due to electron donation from the alkyl group) than the starting material.

  • The Fix: You cannot rely on 1.0 equivalent of electrophile. You must use a deficiency of electrophile (0.8–0.9 eq) or a massive excess of the benzimidazolone (3.0 eq) to statistically suppress the second alkylation.

Part 3: Visualizing the Reaction Network

The following diagram illustrates the competing pathways that degrade purity.

ReactionNetwork SM Benzimidazol-2-one (Starting Material) Anion Mono-Anion (Intermediate) SM->Anion Base (Deprotonation) O_Alkyl O-Alkyl Isourea (Impurity) Anion->O_Alkyl Kinetic Control (Low Temp, Hard Electrophile) N_Mono N-Monoalkyl Product (Target) Anion->N_Mono Thermodynamic Control (DMF, Heat) O_Alkyl->N_Mono Rearrangement (Heat) N_Di N,N-Dialkyl Product (Over-alkylation) N_Mono->N_Di Excess Base/Electrophile (Fast Step!)

Caption: Reaction network showing the competitive pathways. Note that the transformation from Mono- to Di-alkylated product is often faster than the initial step due to solubility changes.

Part 4: Optimized Experimental Protocols

Choose the protocol based on your specific alkylating agent and available equipment.

Method A: The "Solubility Control" Method (Recommended for Mono-Alkylation)

Best for: Preventing over-alkylation when targeting the mono-substituted product.

  • Dissolution: Dissolve Benzimidazol-2-one (1.0 equiv) in DMF (10 volumes).

  • Base Addition: Add

    
     (1.1 equiv). Crucial: Do not use a large excess.
    
  • Catalyst: Add TBAB (Tetra-n-butylammonium bromide, 5 mol%). This acts as a phase transfer catalyst to solubilize the carbonate anion.

  • Slow Addition: Dissolve the alkyl halide (0.9 equiv only) in DMF. Add this solution dropwise over 2 hours at room temperature.

    • Why? Keeping the electrophile concentration low ensures it reacts with the most abundant nucleophile (the starting material) rather than the product.[1]

  • Heating: After addition, heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The mono-product and unreacted SM will precipitate. The dialkylated byproduct is often more soluble in organic/aqueous mixes or can be washed away with non-polar solvents (see Purification).

Method B: The "Thermodynamic" Method (NaH)

Best for: Difficult substrates or when


-alkylation is observed.
  • Activation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C.

  • Deprotonation: Add Benzimidazol-2-one (1.0 equiv) portion-wise. Stir for 30 mins until H2 evolution ceases. The solution should become clear or turn into a fine suspension.

  • Alkylation: Add the alkyl halide (1.0 equiv) in one portion.

  • Reflux: Heat to reflux (THF) or 80°C (DMF) for 6–12 hours.

    • Why? High heat ensures any

      
      -alkylated kinetic product rearranges to the 
      
      
      
      -alkylated form.

Part 5: Purification & Isolation Strategy

Low purity often stems from poor separation of the Mono-product from the SM.

Protocol: Selective Precipitation
  • Crude Isolation: Evaporate DMF/DMSO (high vacuum). Resuspend the residue in Water.

  • pH Adjustment: Adjust aqueous layer to pH ~13 using NaOH.

    • Mechanism:[2][3][4][5][6] The

      
       of the mono-alkylated product is weakly acidic (
      
      
      
      ). At pH 13, the mono-product forms a salt and dissolves/emulsifies, while the Dialkylated impurity (no acidic proton) remains neutral and insoluble.
  • Extraction: Extract the aqueous layer with Ethyl Acetate.[7]

    • Organic Layer:[3][8][9] Contains Dialkylated impurity. Discard (or save if needed).

    • Aqueous Layer: Contains Mono-alkylated product (as anion) and Starting Material .[10]

  • Precipitation: Acidify the aqueous layer carefully to pH 7. The Mono-alkylated product will precipitate.

  • Final Polish: Recrystallize from Ethanol or Acetone.

Part 6: Frequently Asked Questions (FAQs)

Q1: Why does my product look like a mixture of two isomers in NMR? A: If you see a doubling of peaks, check the symmetry. If you alkylated a symmetrical benzimidazolone, you might have broken the symmetry (Mono) or restored it (Di). However, if you see peaks corresponding to an


 group (typically shifted downfield, 

4.5–5.0 ppm) vs

(

3.5–4.0 ppm), you have

-alkylation. Increase reaction temperature to force the thermodynamic rearrangement to the

-isomer.

Q2: Can I use protecting groups to ensure 100% mono-alkylation? A: Yes, and this is the most robust method for high purity.

  • Step 1: Protect both nitrogens (e.g., Acetyl or Boc).

  • Step 2: Selectively deprotect one side (hydrolysis).

  • Step 3: Alkylate the free amine.

  • Step 4: Deprotect the second amine.

  • Verdict: This adds steps but guarantees purity for high-value intermediates.

Q3: My reaction stalls at 60% conversion. Should I add more alkyl halide? A: No. Adding more alkyl halide will preferentially react with your product (forming the dialkyl impurity) rather than the starting material. Isolate the product at 60% conversion and recover the starting material. It is better to have low yield with high purity than high yield of an inseparable mixture.

Part 7: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Purity CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 How many spots? CheckTLC->Decision1 ResultA 3 Spots: SM, Mono, Di Decision1->ResultA Multiple ResultB 2 Spots: SM + New Spot (weird Rf) Decision1->ResultB Weird polarity ResultC Streaking / Gum Decision1->ResultC Messy ActionA Action: Over-alkylation. Reduce Alkyl Halide to 0.9 eq. Use slow addition. ResultA->ActionA ActionB Action: O-Alkylation. Switch to DMF. Increase Temp >80°C. ResultB->ActionB ActionC Action: Polymer/Oligomer. Check solvent dryness. Avoid super-strong bases (BuLi). ResultC->ActionC

Caption: Decision tree for diagnosing reaction outcomes based on Thin Layer Chromatography (TLC) analysis.

References

  • Regioselective Synthesis of Benzimidazolones: Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014).[3] Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3846. [Link]

  • Flow Chemistry Optimization: Abdiaj, I., Horn, C. R., & Alcázar, J. (2019). Scalable Synthesis of Benzimidazol-2-ones by Flow Chemistry. The Journal of Organic Chemistry, 84(7), 4448–4453. [Link]

  • Microwave Assisted Synthesis: Surana, K., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating. Molecules, 24(20), 3637. [Link]

Sources

Technical Support Center: Optimization of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side products in the synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (Key intermediate for Domperidone). Audience: Process Chemists, R&D Scientists. Reference ID: TSC-PROTO-2024-BZ

Introduction: The Selectivity Challenge

You are likely synthesizing 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (also known as 1-(3-methylaminopropyl)-1,3-dihydro-2H-benzimidazol-2-one). This molecule is a critical "tail" fragment used in the synthesis of dopaminergic antagonists like Domperidone .

The synthesis involves two critical nucleophilic substitutions where selectivity is the primary failure mode.[1] This guide addresses the two "Killer Impurities":

  • The "Bis-Alkyl" Impurity: 1,3-bis(3-chloropropyl)benzimidazol-2-one (formed in Step 1).[2]

  • The "Dimer" Impurity: Two benzimidazolone units linked by a propyl amine chain (formed in Step 2).

Module 1: The N-Alkylation Step

Objective: Attach the propyl linker to one nitrogen (N1) while leaving the second nitrogen (N3) and the oxygen untouched.

The Mechanism & Impurity Landscape

The starting material, 1,3-dihydro-2H-benzimidazol-2-one, has two equivalent nucleophilic nitrogens. Once the first alkyl group is attached, the second nitrogen becomes more nucleophilic due to electron donation from the alkyl chain, increasing the risk of over-alkylation.

Experimental Protocol: Minimizing Bis-Alkylation
ParameterRecommended ConditionTechnical Rationale
Reagent Stoichiometry 1 : 3.0 (Substrate : Dihalide)Crucial: Using a large excess of 1-bromo-3-chloropropane ensures the mono-anion encounters a halide immediately, rather than waiting to be deprotonated again.
Base Selection K₂CO₃ (Potassium Carbonate)Weaker bases (vs. NaH) prevent the rapid "double deprotonation" that leads to the dianion.
Solvent System DMF or 2-MeTHF Polar aprotic solvents stabilize the intermediate anion. 2-MeTHF is a greener alternative to DMF with easier workup.
Temperature 60–80°C Sufficient activation energy for alkylation without promoting O-alkylation (which occurs at higher temps).
Troubleshooting Guide: Step 1

Q: I am seeing >10% of the 1,3-bis-alkylated impurity. How do I remove it? A: Purification is difficult; prevention is key. However, if formed:

  • Exploit Acidity: The desired mono-alkylated product still has one acidic N-H proton (pKa ~10-11). The bis-alkylated impurity has no acidic protons.

  • Extraction Protocol: Dissolve the crude mixture in dilute NaOH. The product will form a water-soluble sodium salt. The bis-alkylated impurity will remain in the organic layer (e.g., DCM or Toluene). Wash the organic layer, then acidify the aqueous layer to precipitate the pure mono-product.

Q: Why use 1-bromo-3-chloropropane instead of 1,3-dichloropropane? A: Finkelstein Logic. The C-Br bond is significantly more reactive (better leaving group) than the C-Cl bond. This ensures the reaction happens selectively at one end of the linker, leaving the chlorine handle intact for the next step.

Module 2: The Amination Step

Objective: Displace the terminal chloride with methylamine without creating tertiary amines or dimers.

Visualizing the Pathway

AminationPathways Start Chloro-Intermediate (R-Cl) Target Target Product (Secondary Amine) Start->Target SN2 Substitution MeNH2 Methylamine (Excess) MeNH2->Target Dimer Dimer Impurity (Tertiary Amine) Target->Dimer Reacts with R-Cl (Low MeNH2 Conc.)

Figure 1: Kinetic competition between the target secondary amine and the unwanted dimer.

Experimental Protocol: Minimizing Dimerization
ParameterRecommended ConditionTechnical Rationale
Reagent Stoichiometry 1 : 10 to 1 : 15 (Substrate : Methylamine)Kinetic Control: The concentration of Methylamine must vastly outcompete the concentration of the newly formed product amine to prevent the product from reacting with the starting material.
Reaction Vessel Autoclave / Sealed Tube Methylamine is a gas at room temp (boiling point -6°C). High pressure is required to maintain high liquid-phase concentration.
Solvent Methanol/Ethanol Protic solvents assist in solvating the leaving chloride ion.
Troubleshooting Guide: Step 2

Q: I see a "Dimer" impurity (two benzimidazole rings connected). Why? A: This is Secondary Alkylation . Your product (a secondary amine) is nucleophilic.[1] If the local concentration of methylamine drops, the product attacks a molecule of the starting chloro-compound.

  • Fix: Increase Methylamine equivalents.

  • Fix: Ensure rapid stirring to prevent local "starvation" zones of methylamine.

Q: Can I use Methylamine Hydrochloride + Base instead of aqueous/alcoholic Methylamine? A: Not Recommended. Using the salt generates solid salts (e.g., NaCl/KCl) which can trap reagents and create heterogeneous mixtures, lowering the effective concentration of free methylamine. Use 33% or 40% Methylamine in Ethanol/Methanol for best homogeneity.

Module 3: Purification & Analysis

Self-Validating Purity Check

Before moving to the next stage of drug synthesis, validate your intermediate using this logic flow:

PurificationLogic Crude Crude Reaction Mixture Check1 Is Bis-Alkyl present? Crude->Check1 Check2 Is Dimer present? Check1->Check2 No Action1 Alkaline Extraction (Product dissolves in aq. Base) Check1->Action1 Yes (>5%) Action2 Acid/Base Swing (Product forms salt, Dimer is lipophilic) Check2->Action2 Yes Final Pure Target Check2->Final No Action1->Check2 Action2->Final

Figure 2: Decision matrix for purification based on impurity profile.

Analytical Markers (HPLC/TLC)
  • Starting Material (Benzimidazolone): High Polarity, low Rf.

  • Chloro-Intermediate: Non-polar, high Rf.

  • Target Amine: Basic. Will streak on silica unless treated with Triethylamine.

  • Bis-Alkyl Impurity: Very non-polar (runs with solvent front in many systems).

References

  • Janssen, P. A. J. (1978). N-heterocyclyl-4-piperidinamines. U.S. Patent 4,066,772. (The foundational patent describing the synthesis of Domperidone and its intermediates).

  • Biosynth. (2024). 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Product Data. (Commercial specifications for the chloro-intermediate). [3]

  • BenchChem. (2025).[1] Preventing side reactions during the N-alkylation of benzimidazoles. (General guide on N-alkylation selectivity).

  • PubChem. (2025).[4] Compound Summary: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.[2][3][4][5][6][7] National Library of Medicine.

Sources

identifying degradation products of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SIM-2024-BZ-003 Subject: Identification of Degradation Products for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Introduction

Welcome to the Technical Support Center. You are investigating the stability profile of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one . This molecule acts as a critical pharmacophore in various dopamine and serotonin receptor ligands (e.g., Domperidone intermediates).

Its structure contains two distinct chemically reactive zones:

  • The Benzimidazolone Core: A cyclic urea moiety, generally stable but susceptible to electrophilic attack and photolysis.

  • The Propyl-Methylamino Tail: A secondary aliphatic amine, highly prone to oxidation (N-oxide formation) and N-dealkylation.

This guide provides a self-validating workflow to isolate, identify, and differentiate these degradation products (DPs).

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

User Issue: "I am observing peak tailing for the parent compound and cannot separate the oxidative degradants."

Root Cause Analysis

The secondary amine on the propyl chain has a pKa of approximately 9.5–10.0. At neutral or slightly acidic pH (pH 3–6), the amine is protonated (


), causing secondary interactions with residual silanols on the silica column, leading to tailing. Furthermore, N-oxides often co-elute with the parent peak on standard C18 columns due to similar hydrophobicity.
Optimization Protocol
ParameterRecommendationScientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl CSH provides better peak shape for bases at low pH. Phenyl-Hexyl offers orthogonal selectivity for aromatic oxidation products (pi-pi interactions).
Mobile Phase pH High pH (pH 10) Ammonium Bicarbonate Operating above the pKa deprotonates the amine, eliminating silanol interactions and sharpening the peak.
Modifier Methanol (vs. Acetonitrile)Methanol often provides better selectivity for separating N-oxides from the parent amine due to hydrogen bonding differences.
Detection UV at 280 nm & 254 nm The benzimidazolone core has strong absorption at 280 nm. Monitor 254 nm for potential aromatic ring-opening degradants.

Module 2: Mass Spectrometry Identification (The "Isobaric" Problem)

User Issue: "I see a degradant with Mass +16 Da. Is it an N-oxide or a Hydroxyl species?"

Differentiation Strategy

Oxidative stress can produce Aliphatic N-Oxides (on the methylamino tail) or Aromatic Hydroxyls (on the benzimidazole ring). Both result in a mass shift of +16 Da (


). Standard MS1 scans cannot distinguish them.[1] You must use MS/MS fragmentation patterns.
Step-by-Step Elucidation Guide
  • Perform MS/MS (CID) Fragmentation:

    • Select the precursor ion

      
      .
      
    • Apply collision energy (CE) ramp (20–40 eV).

  • Analyze Neutral Losses:

    • N-Oxide Signature: Look for a sharp loss of 16 Da (Oxygen radical) or 17 Da (OH radical). N-oxides have a weak N-O bond that cleaves easily.

    • Hydroxyl Signature: Look for a loss of 18 Da (

      
      ).[1] Hydroxylated aliphatic chains or phenols typically lose water during fragmentation.[1]
      
  • In-Source Fragmentation Check (APCI vs. ESI):

    • Switch to APCI (Atmospheric Pressure Chemical Ionization).[2]

    • N-oxides are thermally unstable and will often revert to the parent mass (

      
      ) in the source. Hydroxyls are generally stable in the source.
      
Visual Logic: MS Decision Tree

MS_Workflow Start Unknown Degradant (M + 16 Da) Ionization Ionization Source Check Start->Ionization ESI ESI MS/MS (Collision Induced Dissociation) Ionization->ESI Primary Path APCI APCI Source (Thermal Stress) Ionization->APCI Confirmation Path Loss16 Loss of 16/17 Da (-O / -OH) ESI->Loss16 Loss18 Loss of 18 Da (-H2O) ESI->Loss18 APCI_Parent Reverts to Parent Mass (Thermal Deoxygenation) APCI->APCI_Parent APCI_Stable Stable Mass +16 (No Deoxygenation) APCI->APCI_Stable Result_NOx IDENTIFIED: N-Oxide (Amine Oxidation) Loss16->Result_NOx Result_OH IDENTIFIED: Hydroxylation (Ring/Chain) Loss18->Result_OH APCI_Parent->Result_NOx APCI_Stable->Result_OH

Caption: Decision tree for differentiating isobaric oxidative impurities (N-Oxide vs. Hydroxyl) using MS/MS and Ionization techniques.

Module 3: Forced Degradation Pathways

User Issue: "What degradation products should I expect under stress conditions?"

Based on the functional group chemistry of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one, the following pathways are chemically predicted and must be monitored.

Oxidative Stress (Peroxide/AIBN)
  • Primary Degradant: N-Oxide . The secondary amine nitrogen has a lone pair that readily attacks oxygen.

  • Secondary Degradant: N-Dealkylation . Oxidative cleavage of the N-Methyl group leads to the Primary Amine variant.

    • Mechanism:[3][4] Formation of an iminium ion intermediate followed by hydrolysis.

    • Mass Shift: -14 Da (Loss of

      
      ).
      
Photolytic Stress (UV/Vis)
  • Pathway: Benzimidazoles absorb UV light. Excitation can lead to radical formation.

  • Degradant: Dimerization . Radical coupling between two benzimidazolone rings or the alkyl chains.

  • Degradant: Ring Cleavage . Extreme UV exposure may open the benzimidazolone ring (loss of CO), though this is rare compared to N-oxidation.

Hydrolytic Stress (Acid/Base)[5][6]
  • Stability: The benzimidazolone ring is essentially a cyclic urea, which is very stable.

  • Potential Issue: Under strong base (0.1N NaOH + Heat) , you may observe ring opening to form a diamine derivative (N-(3-aminopropyl)-benzene-1,2-diamine derivatives).

Predicted Degradation Pathway Diagram

Degradation_Pathways Parent Parent Molecule (MW: ~205) NOxide N-Oxide (MW: ~221) (+16 Da) Parent->NOxide Oxidation (H2O2) N-Attack Dealkyl Des-methyl (Primary Amine) (MW: ~191) (-14 Da) Parent->Dealkyl Oxidation/Radical N-Dealkylation RingOpen Ring Open (Diamine) (Hydrolysis Product) Parent->RingOpen Strong Base (High T) Dimer Photolytic Dimer (Radical Coupling) Parent->Dimer UV Light (Photolysis)

Caption: Chemically predicted degradation pathways for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one under ICH stress conditions.

Frequently Asked Questions (FAQs)

Q: The N-oxide peak disappears when I re-inject the sample the next day. Why? A: N-oxides can be thermally unstable or reactive. If your autosampler is not cooled (maintain at 4°C), the N-oxide may revert to the parent or degrade further. Additionally, ensure your mobile phase does not contain reducing agents.

Q: Can I use a standard C18 column for this analysis? A: Yes, but you must use an ion-pairing agent (like TFA or Formic Acid) to suppress silanol activity, or use a high-pH compatible C18 column with an ammonium bicarbonate buffer. Standard C18 at neutral pH will likely result in poor peak shape.

Q: How do I confirm the N-dealkylation product (-14 Da)? A: The fragmentation pattern of the -14 Da peak should be identical to the parent, except for the fragments containing the amine tail, which will also be shifted by -14 Da. If the aromatic fragments are shifted, the modification is on the ring, not the tail.

References

  • Ma, S. & Chowdhury, S.K. (2011). Characterization of N-oxides by liquid chromatography-tandem mass spectrometry. In Encyclopedia of Drug Metabolism and Interactions. This reference details the specific MS/MS neutral losses (16 vs 18 Da) required to distinguish N-oxides from hydroxylated metabolites.

  • Alsante, K.M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates.[2] In Handbook of Modern Pharmaceutical Analysis. Provides the standard workflow for forced degradation studies (Acid, Base, Peroxide, Light) used in Module 3.

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). The regulatory framework guiding the stress testing protocols described in this guide.

  • Kern, S., et al. (2015). Differentiation of N-oxides and hydroxylated compounds by LC-MS/MS. This paper validates the "In-Source" fragmentation technique (APCI) described in Module 2.

Sources

Technical Support Center: Resolving Solubility Issues with 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but also to explain the underlying chemical principles that govern the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one not dissolving in water?

A: 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one has a benzimidazole core, which is a heterocyclic aromatic organic compound. Such structures are often characterized by low aqueous solubility due to their relatively non-polar nature.[1][2] The molecule's solubility is expected to be poor in neutral water.

Q2: I have the hydrochloride (HCl) salt form of the compound. Should it be more soluble?

A: Yes, the hydrochloride salt form is expected to be significantly more water-soluble than the free base.[3] The molecule contains a basic methylamino group, which is protonated to form a cationic ammonium salt in the presence of HCl. This ionic form is more polar and interacts more favorably with water.[3]

Q3: Can I use organic solvents to dissolve the compound?

A: Yes, benzimidazole derivatives are generally soluble in polar organic solvents.[1] Solvents like dimethyl sulfoxide (DMSO) and methanol are often good choices for initial stock solutions.[4] However, for many biological assays, high concentrations of organic solvents can be toxic to cells. Therefore, further dilution in aqueous media is typically required.

Q4: Does the pH of my aqueous buffer matter for solubility?

A: Absolutely. The solubility of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one is highly pH-dependent due to the presence of the basic methylamino group.[5] At acidic pH (below the pKa of the methylamino group), the compound will be protonated and more soluble. In neutral or basic solutions, it will exist primarily as the less soluble free base.

In-Depth Troubleshooting Guides

Guide 1: Initial Solubility Assessment

This protocol will help you systematically test the solubility of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one in various common solvents.

Experimental Protocol: Solubility Screening

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles. If the compound dissolves completely, it is soluble at that concentration.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or it becomes clear that it is poorly soluble in that solvent.

  • Recommended Solvents for Screening:

    • Deionized Water (neutral pH)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • 0.1 M Hydrochloric Acid (HCl)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

Table 1: Expected Solubility Profile of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

SolventExpected SolubilityRationale
Deionized WaterPoorThe neutral form of the molecule has low polarity.
PBS (pH 7.4)Poor to LowAt physiological pH, the compound is likely in its less soluble free base form.
0.1 M HClHighThe acidic environment protonates the amine, forming a soluble salt.[3]
Ethanol/MethanolModerate to HighBenzimidazoles are generally soluble in alcohols.[1]
DMSOHighA common polar aprotic solvent for dissolving a wide range of organic molecules.[4]
Guide 2: pH-Dependent Solubilization

This is the most common and effective method for dissolving amine-containing compounds like 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one for use in aqueous buffers.

Causality: The methylamino group is a weak base. By lowering the pH of the solution, we can protonate this group, forming a positively charged ammonium ion (R-NH₂⁺-CH₃). This charged species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[5]

pH_Dependent_Ionization Low_pH Low_pH Protonated_Form Protonated Form R-NH₂⁺-CH₃ High Solubility Low_pH->Protonated_Form Favors High_pH High_pH Free_Base Free Base Form R-NH-CH₃ Low Solubility High_pH->Free_Base Favors

Caption: pH effect on ionization and solubility.

Experimental Protocol: Acidification for Aqueous Solutions

  • Weigh Compound: Accurately weigh the desired amount of the free base form of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one.

  • Add Acidic Solution: Add a small volume of dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing. The goal is to use a stoichiometric amount or a slight excess to ensure full protonation.

  • Observe Dissolution: Continue adding the acidic solution until the compound fully dissolves.

  • pH Adjustment: Once dissolved, you can adjust the pH of the solution upwards using a dilute base (e.g., 0.1 M NaOH) to your desired experimental pH. Crucially, monitor for any precipitation as you increase the pH. If precipitation occurs, your final concentration is too high for that pH.

  • Buffer Addition: Alternatively, after initial dissolution in a small volume of dilute acid, you can bring the solution to the final volume using your target buffer. Again, watch for precipitation.

Guide 3: The Use of Co-solvents

If pH adjustment is not suitable for your experimental system, or if you need to achieve a very high concentration, using a co-solvent system can be an effective strategy.[6]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for less polar molecules, thereby increasing their solubility.

Co_solvent_Workflow A Start: Undissolved Compound B Prepare concentrated stock in 100% co-solvent (e.g., DMSO) A->B C Add stock solution dropwise to aqueous buffer with vigorous stirring B->C D Observe for precipitation C->D E Solution is clear? (Final co-solvent conc. <5%) D->E F Success: Compound is dissolved E->F Yes G Precipitation occurs E->G No H Try a different co-solvent or lower the final concentration G->H

Sources

overcoming steric hindrance in N-alkylation of benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the intricacies of N-alkylation of benzimidazol-2-one, particularly when confronted with sterically demanding substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these challenging transformations.

Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise when a standard N-alkylation protocol underperforms due to steric hindrance.

Q1: My N-alkylation of benzimidazol-2-one with a bulky secondary alkyl halide (e.g., isopropyl or cyclohexyl bromide) is failing or giving abysmal yields. What is the primary cause?

The core issue is the high activation energy of the SN2 transition state. The N-alkylation of a benzimidazol-2-one anion is a classic SN2 reaction. This reaction's success hinges on a backside attack of the nucleophile (the deprotonated benzimidazol-2-one) on the electrophilic carbon of the alkyl halide. When both the nucleophile and the electrophile are sterically bulky, they physically obstruct this required approach, dramatically slowing down or completely preventing the reaction.[1] Furthermore, with secondary halides, the competing E2 elimination pathway becomes highly favorable, where the nucleophile acts as a base, abstracting a proton and leading to an alkene byproduct.

Q2: Besides low conversion, what are the most common side reactions I should be looking for?

When steric hindrance is a major factor, two side reactions are particularly common:

  • O-Alkylation: The benzimidazol-2-one anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. While N-alkylation is usually thermodynamically favored, O-alkylation can become kinetically competitive, especially under certain conditions. The resulting product is a 2-alkoxybenzimidazole.

  • Elimination (E2): As mentioned, when using secondary or tertiary alkyl halides, the benzimidazol-2-one anion can act as a base, leading to the formation of an alkene from your alkylating agent. This is often a major pathway with bulky bases and hindered electrophiles.

Q3: How does my choice of base critically impact the reaction with a sterically demanding electrophile?

The base is arguably the most critical factor. Its role is twofold: to deprotonate the benzimidazol-2-one (pKa ≈ 10-11) efficiently and to not interfere with the subsequent alkylation.

  • Strength: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a superior choice to weaker bases like potassium carbonate (K₂CO₃) because it irreversibly and completely deprotonates the substrate, generating a higher concentration of the more reactive benzimidazolide anion.[2]

  • Counter-ion: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the N/O selectivity. Larger, "softer" cations like Cs⁺ are less tightly coordinated to the oxygen atom of the anion, which can sometimes increase the proportion of N-alkylation.

Q4: Can I simply increase the reaction temperature indefinitely to overcome the steric barrier?

While increasing temperature does increase the reaction rate, it is not a panacea and can be counterproductive. High temperatures disproportionately favor the E2 elimination side reaction over the SN2 substitution. Furthermore, harsh conditions can lead to the degradation of starting materials and products, or even ring-opening of the benzimidazole core.[2] A gradual increase in temperature should be a final optimization step, not the primary strategy.

Troubleshooting and Optimization Guides

This section provides in-depth solutions to specific experimental failures.

Problem 1: No Reaction or Very Low Conversion

Your TLC or LC-MS shows only starting material, even after prolonged reaction times. This indicates the activation energy barrier is not being overcome.

start Start: Low Conversion base Is the base strong enough? (e.g., NaH) start->base base->start No. Switch from K2CO3 to NaH. lg Is the leaving group reactive? (I > Br > Cl) base->lg Yes lg->start No. Switch from -Cl/-Br to -I. solvent Is the solvent appropriate? (Polar aprotic: DMF, DMSO) lg->solvent Yes solvent->start No. Switch from THF to DMF/DMSO. temp Increase Temperature Gradually (e.g., RT -> 80°C) solvent->temp Yes alt Consider Alternative Methods (Mitsunobu, PTC) temp->alt Still No Reaction

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Enhance Nucleophilicity with a Stronger Base: The concentration and reactivity of your nucleophile are paramount. Weak inorganic bases like K₂CO₃ may not fully deprotonate the benzimidazol-2-one.

    • Action: Switch to sodium hydride (NaH, 60% in mineral oil) or potassium tert-butoxide (KOtBu). NaH is often preferred as it is non-nucleophilic and the H₂ byproduct is easily removed.[2] This ensures quantitative formation of the highly reactive anion.

  • Improve the Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge.

    • Action: If you are using an alkyl chloride or bromide, switch to the corresponding iodide. The C-I bond is weaker and iodide is a much better leaving group. You can generate the alkyl iodide in situ from the bromide by adding sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).

  • Optimize the Solvent: The solvent must dissolve the benzimidazolide salt and promote an SN2 pathway.

    • Action: Use polar aprotic solvents like DMF or DMSO . These solvents solvate the cation (e.g., Na⁺) effectively, leaving a "naked," highly reactive anion. Avoid protic solvents (like ethanol), which would protonate the anion, and non-polar solvents (like toluene), where the salt may not be soluble.[3]

ParameterOption 1 (Weak)Option 2 (Moderate)Option 3 (Strong/Optimized)Rationale
Base K₂CO₃Cs₂CO₃NaH, KOtBuStronger base = higher concentration of reactive anion.
Alkyl Halide R-ClR-BrR-IBetter leaving group (I⁻ > Br⁻ > Cl⁻) accelerates SN2 rate.
Solvent THF, AcetonitrileDMFDMSOHigher polarity and boiling point aids solubility and allows higher temps.
Additive NoneNaI or KI (Finkelstein)TBAI (Phase Transfer Catalyst)NaI converts R-Br to the more reactive R-I. TBAI improves solubility.
Temperature Room Temp50-80 °C80-120 °COvercomes activation energy, but use cautiously to avoid elimination.
Problem 2: O-Alkylation is a Significant Byproduct

You observe two product spots on TLC with similar Rf values, and characterization confirms one is the undesired O-alkylated isomer.

cluster_0 Benzimidazol-2-one Anion Resonance cluster_1 Alkylation Pathways N_anion N-Anion O_anion O-Anion N_anion->O_anion Resonance N_Alk N-Alkylated Product (Thermodynamically Favored) N_anion->N_Alk N-attack O_Alk O-Alkylated Product (Kinetically Possible) O_anion->O_Alk O-attack R_X R-X (Alkyl Halide)

Caption: Competing N- vs. O-alkylation pathways.

The negative charge on the deprotonated benzimidazol-2-one is delocalized over both a nitrogen and an oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" nucleophile and the oxygen is a "harder" nucleophile. Alkyl halides are considered "soft" electrophiles. The "soft-soft" interaction (N-attack) is generally favored, but the "hard-hard" interaction (O-attack) can compete.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation over O-alkylation for related systems.

  • Use Phase Transfer Catalysis (PTC): PTC can dramatically improve N-selectivity. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) pairs with the benzimidazolide anion, creating a lipophilic ion pair. This complex is more soluble in the less polar bulk media where the "softer" nitrogen atom is less solvated and more reactive.[4][5]

Advanced Strategies for Failed SN2 Reactions

When even optimized SN2 conditions fail due to extreme steric hindrance, a complete change in strategy is required.

Alternative Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for coupling a nucleophile with a primary or secondary alcohol, completely avoiding the use of an alkyl halide and the associated SN2/E2 competition.[6][7]

The reaction activates the alcohol's hydroxyl group with triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), turning it into an excellent leaving group. The benzimidazol-2-one (acting as the nucleophile) can then displace it. This process occurs with a clean inversion of stereochemistry at the alcohol's carbon center.[7][8]

Alcohol Bulky Alcohol (R-OH) Activation Activation of Alcohol (Formation of Oxyphosphonium salt) Alcohol->Activation Het Benzimidazol-2-one Displacement Nucleophilic Displacement by Benzimidazol-2-one Het->Displacement Reagents PPh3 + DIAD Reagents->Activation Activation->Displacement Product N-Alkylated Product Displacement->Product

Caption: Simplified workflow for the Mitsunobu reaction.

Alternative Method 2: Transition Metal Catalysis (Buchwald-Hartwig Type)

While classically used for coupling amines with aryl halides, the principles of Buchwald-Hartwig amination can be conceptually applied to challenging alkylations.[9][10] This palladium-catalyzed cross-coupling reaction follows a different mechanistic cycle (oxidative addition, reductive elimination) that is not governed by the steric constraints of a backside SN2 attack.[11] This is an advanced, specialized approach that may require significant optimization of ligands, bases, and catalysts, but can succeed where all other methods fail.[12]

Detailed Experimental Protocols

Protocol 1: Forced SN2 Alkylation with NaH/DMF

This protocol is designed as a robust starting point for difficult secondary alkyl bromides.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzimidazol-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A clear solution should form as the sodium salt is generated.

  • Alkylation: Add the sterically hindered alkyl bromide or iodide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure for purification by column chromatography.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is for coupling with a bulky secondary alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzimidazol-2-one (1.2 eq), the bulky secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. The solution may turn from colorless to yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. The major challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine).[8] Purification requires careful column chromatography, often with a hexane/ethyl acetate solvent system.

References

  • Kishore Babu, P. N., Rama Devi, B., & Dubey, P. K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. Retrieved from [Link]

  • Ouzidan, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Ouzidan, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. ResearchGate. Retrieved from [Link]

  • Kandagatla, B., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Retrieved from [Link]

  • Kandagatla, B., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health. Retrieved from [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Al-Mulla, A. (2021). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate. Retrieved from [Link]

  • SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Retrieved from [Link]

  • Ansari, A., & Ali, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]

  • Keglevich, G. (2018). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ResearchGate. Retrieved from [Link]

  • Khalil, A. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Open University of Catalonia. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Retrieved from [Link]

  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzimidazol-2-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazol-2-one Scaffold and the Role of Mass Spectrometry

The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including proton pump inhibitors like omeprazole, antihistamines, and antipsychotics such as droperidol.[1] Its rigid structure and ability to participate in various intermolecular interactions make it an attractive moiety for drug design. Understanding the metabolic fate and ensuring the structural integrity of these compounds is paramount in drug development and quality control.

Mass spectrometry (MS) is an indispensable tool for the structural characterization of these derivatives. The fragmentation patterns observed in a mass spectrometer provide a veritable fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure. This guide provides an in-depth comparison of the fragmentation patterns of benzimidazol-2-one derivatives under different ionization techniques, with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), the workhorses of modern liquid chromatography-mass spectrometry (LC-MS).

Core Principles of Fragmentation in Benzimidazole Derivatives

The fragmentation of benzimidazole derivatives is governed by the stability of the heterocyclic ring system and the nature of its substituents. Under energetic conditions, such as Electron Ionization (EI), fragmentation is often extensive and follows well-defined pathways.

A characteristic fragmentation of the benzimidazole core involves the sequential loss of neutral molecules like hydrogen cyanide (HCN).[2] This process is a hallmark of the benzimidazole ring system and is frequently observed in the mass spectra of its derivatives. The substituents on the benzimidazole ring and the nitrogen atoms play a crucial role in directing the fragmentation pathways. Electron-donating groups can stabilize the resulting fragment ions, while electron-withdrawing groups can promote specific cleavage reactions.

In contrast, "softer" ionization techniques like ESI and APCI typically result in less fragmentation in the ion source, with the primary ion observed being the protonated molecule, [M+H]+. Subsequent fragmentation is then induced in a collision cell (tandem mass spectrometry or MS/MS) to elicit structural information. The fragmentation of these even-electron species often involves the loss of neutral molecules and rearrangements, which can be mechanistically distinct from the radical-driven fragmentation seen in EI.

Comparative Analysis of Fragmentation Patterns: ESI vs. APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques coupled with LC-MS for the analysis of pharmaceutical compounds.[3] The choice between them can significantly impact the observed fragmentation and overall sensitivity.

Electrospray Ionization (ESI): A Gentle Approach for Polar Molecules

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[4] For benzimidazol-2-one derivatives, which possess multiple sites for protonation, ESI typically yields a strong signal for the protonated molecule [M+H]+.

The subsequent collision-induced dissociation (CID) of the [M+H]+ ion of a benzimidazol-2-one derivative will be heavily influenced by the substituents. For instance, in the case of omeprazole, a substituted benzimidazole, a major fragment ion at m/z 198 is formed, corresponding to the pyridinylmethyl moiety.[5] Another significant fragment at m/z 149 represents the benzimidazole core.[6] This indicates that under ESI-MS/MS conditions, cleavage of the bond connecting the benzimidazole core to its substituent is a primary fragmentation pathway.

For benzimidazol-2-one derivatives with side chains containing tertiary amines, such as in the metabolites of certain drugs, fragmentation is often dominated by the loss of the amine-containing side chain.[7] This is due to the high proton affinity of the tertiary amine, which directs the initial protonation and subsequent fragmentation to that part of the molecule.

Atmospheric Pressure Chemical Ionization (APCI): Ideal for Less Polar Analytes

APCI is generally more suitable for less polar and more volatile compounds than ESI.[4] The ionization process in APCI involves a gas-phase chemical reaction, which can sometimes lead to more in-source fragmentation compared to ESI. However, for many small molecules, it still produces a prominent protonated molecule.

While direct comparative studies on a series of benzimidazol-2-one derivatives are scarce in the literature, we can infer the expected behavior based on the properties of the molecules and the ionization mechanism. For less polar benzimidazol-2-one derivatives, APCI may provide better sensitivity than ESI.[8] The fragmentation patterns under CID are expected to be broadly similar to those observed with ESI, as the precursor ion is the same ([M+H]+). However, the relative intensities of the fragment ions may differ due to variations in the internal energy of the ions produced by the two techniques. For some pesticides containing an imidazole group, APCI has shown superior ionization efficiency.[8]

The table below summarizes the key differences and expected outcomes when analyzing benzimidazol-2-one derivatives with ESI and APCI.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar and ionizable compoundsSuitable for less polar to moderately polar compounds
Primary Ion Typically [M+H]+Typically [M+H]+, but can show more in-source fragmentation
Fragmentation Primarily in the collision cell (MS/MS)Can have both in-source and collision cell fragmentation
Common Fragments Cleavage of substituent bonds, loss of side chainsSimilar to ESI, but relative intensities may vary
Matrix Effects More susceptibleGenerally less susceptible

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the core fragmentation pathways for the unsubstituted benzimidazol-2-one scaffold and a generalized substituted derivative.

Fragmentation of the Unsubstituted Benzimidazol-2-one Core

M Benzimidazol-2-one [M+H]+ F1 Loss of CO M->F1 - CO F2 Loss of HNCO M->F2 - HNCO

Caption: Core fragmentation of the protonated benzimidazol-2-one.

Generalized Fragmentation of a Substituted Benzimidazol-2-one Derivative

M Substituted Benzimidazol-2-one [M+H]+ F1 Loss of Substituent (R) M->F1 - R F2 Fragment of Substituent M->F2 Cleavage of R F3 Benzimidazol-2-one Core F1->F3 Further Fragmentation cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection P1 Standard/Sample P2 Extraction/Cleanup P1->P2 L1 C18 Column P2->L1 L2 Gradient Elution L1->L2 M1 ESI or APCI Source L2->M1 M2 MS1 Scan M1->M2 M3 MS/MS Scan M2->M3

Sources

comparing synthetic routes for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Synthesis of N-Substituted Benzimidazolones

The synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (also referred to as 1-(3-methylaminopropyl)-1,3-dihydro-2H-benzimidazol-2-one) represents a classic challenge in heterocyclic chemistry: achieving selective mono-alkylation on a symmetric, bidentate nucleophile. This scaffold is a critical pharmacophore, serving as a key intermediate for dopamine antagonists like Domperidone and various antihistamines.

The core difficulty lies in the benzimidazolone ring's tautomeric nature and the high propensity for N,N-dialkylation. A robust synthetic strategy must differentiate the two nitrogen atoms to prevent the formation of the unwanted symmetric bis-propyl byproduct.

This guide evaluates three distinct synthetic pathways, ranging from the high-fidelity "Protection-Deprotection" strategy to cost-effective "Direct Alkylation" and the atom-economical "Convergent Cyclization."

Route Analysis & Mechanistic Insight

Route 1: The "Protected" Pathway (High Fidelity)

The Gold Standard for Purity and Selectivity.

This route utilizes a transient protecting group to desymmetrize the benzimidazolone core. By blocking one nitrogen, mono-alkylation at the N3 position becomes the only available pathway. The isopropenyl group is often favored in industrial settings (e.g., Janssen Pharmaceutica protocols) due to its stability under basic alkylation conditions and facile removal via acid hydrolysis.

  • Mechanism:

    • Protection: Reaction with isopropenyl acetate or similar agents to form 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one.

    • Alkylation: Nucleophilic substitution (

      
      ) with 1-bromo-3-chloropropane. The steric bulk of the protecting group also discourages over-alkylation.
      
    • Deprotection: Acid-catalyzed hydrolysis removes the isopropenyl group, yielding the 1-(3-chloropropyl) intermediate.

    • Amination: Displacement of the terminal chloride with methylamine.

Route 2: Direct Alkylation (Cost-Optimized)

The Industrial "Brute Force" Approach.

Direct alkylation of 1H-benzimidazol-2-one is shorter but statistically prone to byproduct formation. The reaction relies on stoichiometry and phase-transfer catalysis (PTC) to favor mono-substitution. The


 of the first proton (~10.5) allows deprotonation by mild bases (

), but the resulting mono-alkylated product is often more acidic or similarly reactive, leading to mixtures.
  • Key Optimization: Using a large excess of the dihaloalkane (1-bromo-3-chloropropane) acts as both reagent and solvent, statistically suppressing the formation of the N,N-dialkylated impurity.

Route 3: Convergent Cyclization (De Novo Synthesis)

The Regiospecific "Bottom-Up" Approach.

Instead of alkylating the pre-formed ring, this route builds the heterocycle with the side chain already in place. It eliminates the risk of N,N-dialkylation entirely but requires more expensive aniline precursors.

  • Mechanism:

    • SNAr: Displacement of halide from o-chloronitrobenzene by 3-aminopropyl-methylamine (or a protected variant).

    • Reduction: Catalytic hydrogenation of the nitro group to the aniline.

    • Cyclocarbonylation: Ring closure using Urea or Carbonyl Diimidazole (CDI).

Comparative Performance Analysis

FeatureRoute 1: Protected Pathway Route 2: Direct Alkylation Route 3: Convergent Cyclization
Selectivity High (>98% mono-alkyl)Moderate (requires purification)Absolute (Regiospecific)
Overall Yield 65–75%40–55%50–60%
Step Count 4 Steps2 Steps3 Steps
Cost Efficiency Moderate (Reagent cost)High (Cheap reagents)Low (Expensive amines)
Scalability Excellent (Linear scale-up)Good (Purification bottlenecks)Moderate (Exothermic steps)
Safety Profile Good (Standard solvents)Moderate (Toxic alkyl halides)Moderate (Nitro reduction risks)

Experimental Protocols

Protocol A: Synthesis via Isopropenyl Protection (Route 1)

Recommended for gram-to-kilogram scale where purity is paramount.

Step 1: Preparation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Reagents: Dissolve 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in THF or DMF.

  • Base: Add solid KOH (powdered, 1.2 eq) or TBAI (cat.) with

    
    .
    
  • Alkylation: Add 1-bromo-3-chloropropane (1.5 eq) dropwise at room temperature. Heat to 60°C for 4–6 hours. Monitor by TLC for disappearance of starting material.

  • Hydrolysis (One-Pot): Add 6N HCl (aq) directly to the reaction mixture and reflux for 1 hour to remove the isopropenyl group.

  • Workup: Cool to 0°C. The product, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 62780-89-6), often precipitates. Filter and wash with water. Recrystallize from 2-propanol.

    • Target Specs: Off-white solid, MP 115–118°C.

Step 2: Amination to Target Molecule

  • Reaction: Suspend the chloropropyl intermediate (10 g) in Ethanol (50 mL).

  • Amination: Add Methylamine (40% in water, 10 eq) in a sealed pressure tube or autoclave.

  • Conditions: Heat to 80–90°C for 12 hours.

  • Workup: Concentrate under reduced pressure to remove excess methylamine and ethanol. Basify residue with NaOH (10%) to pH >12. Extract with Dichloromethane (DCM).

  • Isolation: Dry organic layer (

    
    ) and evaporate. The free base crystallizes or can be converted to the HCl salt for stability.
    
Protocol B: Direct Alkylation (Route 2)

Recommended for rapid, smaller-scale synthesis where chromatography is available.

  • Setup: Charge a flask with 1H-benzimidazol-2-one (1.0 eq),

    
     (2.0 eq), and Acetone (reagent grade).
    
  • Addition: Add 1-bromo-3-chloropropane (3.0 eq) in one portion.

  • Reflux: Heat at reflux for 24 hours. The excess alkyl halide suppresses bis-alkylation.

  • Purification: Filter inorganic salts. Evaporate solvent.[1] The residue contains a mixture of mono-alkyl (major), bis-alkyl (minor), and starting material.

  • Separation: Purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

  • Amination: Proceed as in Protocol A, Step 2.

Visualizing the Synthetic Logic

Figure 1: Comparative Synthetic Pathways

SyntheticRoutes Start 1H-benzimidazol-2-one Protect 1-Isopropenyl-benzimidazolone Start->Protect Isopropenyl Acetate pTsOH DirectAlk Direct Alkylation (Mixture of Mono/Bis) Start->DirectAlk Br-(CH2)3-Cl (Excess) K2CO3, Acetone Alkylate1 Alkylated Intermediate (Protected) Protect->Alkylate1 Br-(CH2)3-Cl Base Deprotect 1-(3-chloropropyl)-benzimidazolone (Key Intermediate) Alkylate1->Deprotect H+ / H2O Target 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Deprotect->Target MeNH2 EtOH, Heat DirectAlk->Deprotect Purification Start3 o-Chloronitrobenzene SnAr N-(3-methylaminopropyl)-2-nitroaniline Start3->SnAr MeNH-(CH2)3-NH2 Reduce Diamine Intermediate SnAr->Reduce H2, Pd/C Reduce->Target CDI or Urea Cyclization

Caption: Flowchart comparing the Protected Route (Left), Direct Alkylation (Center), and Convergent Cyclization (Right).

References

  • Janssen Pharmaceutica N.V. (1978). Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. US Patent 4,066,772.[2] Link

  • PrepChem. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. (Accessed 2024). Link

  • ChemicalBook. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Product Properties and Synthesis. Link

  • M. A. E. Shaban et al. (2016). Synthesis of some novel benzimidazol-2-one derivatives. World Science, 2(6), Vol.3. Link

  • Santa Cruz Biotechnology. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 62780-89-6).[1][3][4][5] Link[1]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Assay for the Purity of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) assay to determine the purity of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a scientifically sound and robust analytical procedure. This guide is intended for researchers, analytical chemists, and drug development professionals who require a reliable method for quality control and impurity profiling.

The molecule , 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one, is a unique structure featuring a benzimidazolone core and a basic side chain. This structure necessitates careful consideration during method development to achieve optimal chromatographic performance, specifically in peak shape and resolution from potential impurities.

Comparative Method Development Strategies

The foundation of a successful validation is a well-developed and optimized HPLC method. For a molecule like 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one, several key parameters must be evaluated. We compare common starting points to arrive at an optimized method.

Stationary Phase Selection: The Core of Separation

The choice of the stationary phase is paramount. A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the logical starting point due to its versatility.

  • C18 (L1 packing): Offers high hydrophobicity, ideal for retaining the benzimidazolone ring structure. However, the basic methylamino group can interact with residual acidic silanols on the silica backbone, leading to peak tailing.

  • C8 (L7 packing): Less retentive than C18. It can be advantageous if related impurities are significantly more hydrophobic, allowing for shorter run times.

  • "End-capped" C18: This is our recommended choice. End-capping masks most of the residual silanols, significantly reducing the undesirable secondary interactions with the basic analyte and resulting in a more symmetrical peak shape.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the elution strength and selectivity.

  • Organic Modifier (Solvent B):

    • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. It is often the preferred choice for gradient elution.

    • Methanol (MeOH): Can offer different selectivity for closely eluting peaks. However, its higher viscosity can lead to increased system pressure.

  • Aqueous Phase (Solvent A):

    • pH Control: The pKa of the secondary amine in the side chain is critical. To ensure a consistent, ionized state and prevent peak distortion, the mobile phase pH must be buffered at least 1.5-2 pH units away from the analyte's pKa. A slightly acidic pH (e.g., pH 3.0-4.0) will ensure the amine is protonated (R-NH2+), promoting good interaction with the stationary phase and enhancing peak shape.

    • Buffer Selection: A phosphate buffer is an excellent choice due to its ideal buffering capacity in the pH 2-4 range and its compatibility with UV detection. A concentration of 20-25 mM is typically sufficient.

The Optimized HPLC Assay: A Step-by-Step Protocol

This protocol represents a robust starting point for the analysis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition Rationale
Column End-capped C18, 4.6 x 150 mm, 3.5 µm Provides excellent efficiency and peak shape for this analyte type.
Mobile Phase A 25 mM Potassium Phosphate, pH 3.5 (adjusted with H₃PO₄) Buffers the mobile phase to ensure consistent analyte ionization.
Mobile Phase B Acetonitrile (HPLC Grade) Common organic modifier with good UV transparency.
Gradient 5% B to 70% B over 20 min; 70% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 5% B over 1 min; Equilibrate for 4 min. A shallow gradient ensures resolution of closely related impurities, followed by a high-organic wash to elute any strongly retained compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Enhances reproducibility by controlling retention time variability.
Detection 280 nm An optimal wavelength for the benzimidazolone chromophore, balancing sensitivity and minimizing interference.
Injection Vol. 10 µL A typical volume to avoid column overload while ensuring good sensitivity.

| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample compatibility with the mobile phase and prevents peak distortion. |

Assay Validation Protocol: A Framework for Trust

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. We will follow the globally recognized ICH Q2(R1) "Validation of Analytical Procedures" guideline.

Validation_Workflow MethodDev Method Development & Optimization Validation Validation Protocol (ICH Q2 R1) MethodDev->Validation Finalized Method Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Validation Report & Final Method Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC Assay Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the main analyte peak in all chromatograms. The peak purity index should meet the software's threshold (e.g., >990).

  • Resolution: Calculate the resolution between the main peak and the closest eluting impurity or degradant peak.

Acceptance Criteria:

  • The analyte peak should be free from co-elution (passes peak purity analysis).

  • Resolution (Rs) between the analyte and the nearest eluting peak should be > 2.0.

Linearity and Range

Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard at a known concentration.

  • Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For a purity assay, the range should typically span 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Injection: Inject each level in triplicate.

  • Analysis: Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.50 1,254,321
0.75 1,881,482
1.00 2,508,642
1.25 3,135,802
1.50 3,762,963

| | 0.9998 |

Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Experimental Protocol:

  • Spike Levels: Prepare samples of a known matrix (e.g., a placebo or a known batch of material) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Example Accuracy (Spike Recovery) Data

Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% 0.80 0.79 98.8%
100% 1.00 1.01 101.0%
120% 1.20 1.21 100.8%

| Mean | | | 100.2% |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Precision_Hierarchy Precision Precision (ICH Q2 R1) Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Repro Reproducibility (Inter-laboratory) Precision->Repro Repeatability_Desc Same day, same analyst, same instrument Repeatability->Repeatability_Desc Intermediate_Desc Different days, analysts, or instruments Intermediate->Intermediate_Desc Repro_Desc Different laboratories (Method Transfer) Repro->Repro_Desc

Caption: Levels of Precision in Analytical Method Validation.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Combine the data from both studies (12 total measurements) for a comprehensive assessment.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for repeatability.

  • Relative Standard Deviation (RSD): ≤ 2.0% for intermediate precision (across all data points).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine S/N Ratio: Inject a series of dilute solutions of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation: Inject solutions at the determined LOQ concentration (n=6) and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical parameters to vary, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Composition (± 2% absolute organic content)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability criteria (see below) must be met under all varied conditions.

  • No significant impact on the quantitative results should be observed.

System Suitability

System suitability tests are an integral part of any analytical procedure. They are performed before and during sample analysis to ensure the continued performance of the chromatographic system.

Experimental Protocol:

  • SST Solution: Prepare a solution containing the main analyte and a known, closely eluting impurity.

  • Injections: Inject the SST solution five or six times before starting any analytical run.

  • Calculations: Calculate the mean and %RSD for retention time, peak area, tailing factor, and theoretical plates. Calculate the resolution between the analyte and the impurity.

Acceptance Criteria (Typical):

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Resolution (Rs): > 2.0

  • %RSD of Peak Area (n=5): ≤ 2.0%

Conclusion

The validation of an HPLC assay is a systematic and rigorous process that provides a high degree of assurance in the quality of analytical data. For 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one, a method based on an end-capped C18 column with a buffered acetonitrile/water mobile phase provides a robust foundation. By meticulously following the validation parameters outlined in ICH Q2(R1)—from specificity and linearity to robustness and system suitability—researchers can establish a reliable, accurate, and precise method suitable for purity determination in a regulated or quality-driven environment. This validated method becomes a cornerstone for ensuring product quality and consistency throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

difference between 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one and Domperidone impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the specific chemical entity 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (referred to herein as the Target Amine ) and the standard pharmacopoeial Domperidone Impurities (EP/USP Impurities A–F).[1][2][3][4]

Executive Summary

In drug development, the distinction between these two categories is critical for regulatory compliance (ICH M7/Q3A).

  • Domperidone Impurities (A–F) are primarily structural isomers, dimers, or oxides of the parent drug, arising from coupling errors or late-stage oxidation.[1][2][4] They are controlled based on general toxicity and efficacy thresholds.[1]

  • The Target Amine is a low-molecular-weight fragment and a secondary amine .[1] Its primary significance lies in its potential as a Nitrosamine Precursor (forming N-nitroso compounds), necessitating strict control at trace levels (ppm) due to genotoxicity risks, unlike the percentage-level limits for standard impurities.[1][2][4]

Structural & Mechanistic Divergence

The fundamental difference lies in molecular complexity and the mechanism of formation.[1]

The Target Amine: 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one[2][3][4]
  • Structure: A fragment of the Domperidone "tail" moiety.[1] It consists of a benzimidazolone core attached to a propyl chain terminating in a methylamino group.[1][5]

  • Molecular Weight: ~205 Da (vs. 425.9 Da for Domperidone).[1]

  • Functionality: Contains a secondary amine , making it highly reactive toward nitrosating agents (nitrites) to form mutagenic nitrosamines.[1]

  • Origin:

    • Raw Material Residue: Can arise if N-(3-chloropropyl)-2-benzimidazolone reacts with methylamine (impurity in reagents) instead of the piperidine intermediate.[1][2][3][4]

    • Degradation: Oxidative cleavage of the piperidine ring (less common).[1][2]

Standard Domperidone Impurities (EP/USP)

These retain the full or near-full skeleton of Domperidone.[1][2]

  • Impurity A: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Starting Material/Intermediate 2).[2][3][4]

  • Impurity B: Formyl-piperidine derivative (Amide formation).[1][2]

  • Impurity C: Domperidone N-oxide (Oxidation of the piperidine nitrogen).[1][2]

  • Impurity D/E/F: Regioisomers or Bis-compounds formed during the alkylation step (e.g., alkylation at the wrong nitrogen or double alkylation).[1][2][4]

Visualization: Formation Pathways

Domperidone_Pathways cluster_legend Pathway Legend Start1 Intermediate 1 (Propyl-Cl Benzimidazolone) Domp DOMPERIDONE (API) Start1->Domp Coupling TargetAmine TARGET AMINE (3-[3-(methylamino)propyl]...) *Secondary Amine* Start1->TargetAmine + Methylamine (Reagent Contam.) ImpD Impurity D (Regioisomer) Start1->ImpD Wrong N-Alkylation Start2 Intermediate 2 (Piperidinyl-Cl Benzimidazolone) Start2->Domp ImpA Impurity A (Unreacted Int. 2) Start2->ImpA Residual ImpC Impurity C (N-Oxide) Domp->ImpC Oxidation Nitrosamine N-Nitroso Impurity TargetAmine->Nitrosamine + Nitrites (Acidic cond.) key1 Standard Impurity Path key2 Genotoxic Precursor Path

Caption: Figure 1. Divergent formation pathways. Standard impurities (A, C, D) arise from the main coupling reaction or API degradation.[1][2][4] The Target Amine arises from side-reactions and serves as a critical precursor for genotoxic nitrosamines.[2][3][4]

Analytical Strategy: Differentiation

Distinguishing the Target Amine from standard impurities requires specific chromatographic conditions due to the vast difference in polarity and molecular weight.[1]

Chromatographic Behavior
  • Standard Impurities: Hydrophobic (similar to Domperidone).[1] They elute close to the API (Relative Retention Time ~ 0.8 – 1.5).[1][2]

  • Target Amine: Highly polar (short alkyl chain + amine) and small.[1] It acts as an early eluter (eluting near the void volume in standard C18 methods) and may be missed if the solvent front is diverted.[1][2]

Detection Challenges
  • UV Absorbance: The Target Amine lacks the 5-chloro-benzimidazolone chromophore present in Domperidone and Impurities A–F. Its UV response at 280 nm will be significantly lower (approx. 50% less molar absorptivity).[1]

  • Mass Spectrometry (MS): The Target Amine shows a parent ion

    
     at m/z ~206 , whereas Domperidone and standard impurities show signals at m/z 426+ .[1][2]
    
Recommended Protocol: Orthogonal HPLC Method

To ensure detection of the Target Amine alongside standard impurities, a gradient method with ion-pairing or HILIC is often required, but a modified RP-HPLC can suffice.[1][4]

Method Parameters:

  • Column: C18 with Polar Endcapping (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 3.5 µm.[1][2][4]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) – Ensures retention of amines.[1][2][4]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain Target Amine).[1][2][4]

    • 5-20 min: 5% → 60% B (Elution of Impurity A, Domperidone).[1][2][4]

    • 20-30 min: 60% → 90% B (Elution of dimers/Impurity F).[1][2][4]

  • Detection: UV @ 280 nm (for API/Impurities) and MS (SIM mode: m/z 206 for Target Amine).[1][2]

Data Summary Table:

FeatureTarget Amine (3-[3-(methylamino)propyl]...)[1][2][3][4]Standard Impurities (A, B, C, D, E, F)
Molecular Weight ~205 Da425 – 600+ Da
Polarity (LogP) Low (Hydrophilic)High (Lipophilic)
Elution Order Early (Void volume region)Mid-to-Late (Around API)
UV Response Weak (Single chromophore)Strong (Double chromophore)
Primary Risk Genotoxicity (Nitrosamine precursor)Efficacy / General Toxicity
Limit (Typical) ppm level (if nitrosamine risk exists)0.10% - 0.15% (ICH Q3A)

Experimental Workflow: Identification & Control

This self-validating workflow ensures you correctly identify the Target Amine and distinguish it from the standard impurity profile.[1][3]

Step 1: Reference Standard Spiking
  • Prepare a solution of Domperidone API (1 mg/mL).[1][2]

  • Spike with USP Domperidone Mixture (Impurities A-E) at 0.15%.[1]

  • Spike with synthesized Target Amine reference standard at 0.05%.[1]

  • Success Criteria: The Target Amine must resolve (> 2.0 resolution) from the solvent front and Impurity A.[1]

Step 2: MS/MS Fragmentation Confirmation

If an unknown peak appears at low retention time, use MS/MS to confirm identity.[1]

  • Domperidone Fragmentation: Cleavage of the propyl-piperidine bond yields characteristic ions at m/z 224 (chloro-benzimidazolone part).[1][2]

  • Target Amine Fragmentation: Will NOT yield m/z 224.[1] It will yield fragments characteristic of the propyl-amine chain (e.g., m/z 72 for

    
    ).[1][2][4]
    
Analytical Decision Tree

Analytical_Tree Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT LateEluter RT ≈ Domperidone (0.8 < RRT < 1.5) CheckRT->LateEluter EarlyEluter RT < 0.5 (Early Eluter) CheckRT->EarlyEluter StandardImp Suspect Standard Impurity (A, B, C, D, E) LateEluter->StandardImp TargetCheck Suspect Target Amine (Fragment) EarlyEluter->TargetCheck ConfirmStd Confirm via EP/USP Std StandardImp->ConfirmStd MSCheck Run MS Scan TargetCheck->MSCheck MassHigh m/z > 400 MSCheck->MassHigh Dimer/Oxide MassLow m/z ~ 206 MSCheck->MassLow Fragment MassHigh->StandardImp ConfirmTarget Confirm Target Amine Assess Nitrosamine Risk MassLow->ConfirmTarget

Caption: Figure 2. Analytical decision tree for categorizing unknown peaks in Domperidone analysis. Early elution and low mass are key indicators for the Target Amine.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Domperidone Maleate Monograph 10.0. (Standard for Impurities A-F). Link

  • U.S. Pharmacopeia (USP) . Domperidone Compounding Monograph. (Defines analytical suitability). Link[1][2][4]

  • Sweetman, P., et al. (2015) .[1] "The ultra-performance liquid chromatography determination of domperidone and its process-related impurities". Journal of Chromatographic Science, 53(2), 226-232.[1][2][4] Link

  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Guidance on mutagenic secondary amines). Link

  • Seshadri, R. K., et al. (2013) .[1][2] "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography". Scientia Pharmaceutica, 81(2), 437.[1][2][4] Link

Sources

Technical Comparison: Reference Standards for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your reference standard is the single point of failure for your entire analytical workflow. This guide provides an in-depth technical comparison of reference standard options for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one (also known by its tautomeric form 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one).

Often encountered as a degradation product or process impurity in the synthesis of benzimidazole-based therapeutics (e.g., antihistamines, antipsychotics, and kinase inhibitors), this secondary amine presents specific analytical challenges—polarity, basicity, and potential hygroscopicity—that demand a rigorously characterized standard.

Part 1: The Analytical Challenge

Before comparing products, it is critical to understand why this specific molecule fails with generic standards.

  • Basicity & Tailing: The secondary methylamino group (

    
    ) interacts strongly with residual silanols on C18 columns, causing severe peak tailing that compromises integration accuracy.
    
  • Hygroscopicity: As a free base, the propyl-amine chain renders the molecule hygroscopic. Without precise water content determination (Karl Fischer), assay values will be biased.

  • Tautomerism: The benzimidazol-2-one core exists in equilibrium. Standards must be defined by a single stable form (typically the HCl salt) to ensure consistent retention times and response factors.

Part 2: Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary classes of materials available to researchers. For GMP release testing and critical impurity quantification, Grade A (CRM) is the only defensible choice.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureGrade A: Certified Reference Material (CRM) Grade B: Pharmacopeial/Analytical Standard Grade C: Research Chemical (Custom Synthesis)
Primary Use GMP Release, Quantitation, Calibrator ValidationRoutine QC, Identification, System SuitabilityEarly R&D, qualitative screening
Traceability SI-Traceable (NIST/BIPM)Traceable to internal primary standardOften untraceable
Assay Purity 99.0% ± 0.5% (Mass Balance)>98% (Area Normalization)>95% (Area Normalization)
Water Content Measured (Karl Fischer) & FactorizedMeasured but often not factorizedRarely measured
Salt Form Hydrochloride (HCl) (Stable, crystalline)Variable (Free base or HCl)Variable (Often hygroscopic oil/gum)
Uncertainty Explicit Uncertainty Budget (

)
No uncertainty statementNo uncertainty statement
Regulatory ISO 17034 / ISO 17025ISO 9001Non-GMP

Expert Insight: "Area Normalization" (used in Grades B & C) is a trap. It assumes all impurities elute and absorb UV light equally. For a secondary amine like this, non-UV active salts or late-eluting oligomers are often missed, leading to a falsely high purity assignment. Mass Balance (used in Grade A) is the only self-validating method:

graphic Purity
Purity = (100% - \text{Impurities}
.

Part 3: Recommended Analytical Workflows

Self-Validating Identification Protocol (LC-MS/MS)

When establishing the identity of your standard or analyte, rely on the specific fragmentation pattern of the benzimidazolone core.

  • Precursor Ion:

    
     (approx, depending on exact mass)
    
  • Key Fragments:

    • 
       (Benzimidazol-2-one core + methylene)
      
    • 
       (Methylamine fragment)
      
  • Methodology: Use a HILIC column (e.g., BEH Amide) rather than C18 to retain this polar amine and obtain sharp peaks.

Quantitative Purity Assay (HPLC-UV)

To verify the purity of a "Grade B" or "Grade C" standard against a CRM, use this ion-pairing method to suppress silanol interactions.

Protocol:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH suppresses protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 280 nm (Benzimidazolone characteristic absorption).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Part 4: Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying a reference standard for this specific compound.

ReferenceStandardWorkflow Start Need Reference Standard for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Purpose Define Purpose Start->Purpose Quant Quantification / GMP Release Purpose->Quant Critical Ident Identification / R&D Purpose->Ident Non-Critical SelectCRM Select ISO 17034 CRM (HCl Salt Preferred) Quant->SelectCRM SelectResearch Select Research Grade (>95% Purity) Ident->SelectResearch Final Release for Use SelectCRM->Final Cert Valid Validation In-House Qualification Required? SelectResearch->Validation Exp_Hygro Test 1: Hygroscopicity (TGA/KF) Validation->Exp_Hygro Yes Validation->Final No (Qual only) Exp_NMR Test 2: qNMR (Internal Std) Exp_Hygro->Exp_NMR Exp_LCMS Test 3: LC-MS/MS Identity Exp_NMR->Exp_LCMS Exp_LCMS->Final

Caption: Decision tree for selecting and qualifying reference standards based on regulatory requirements and material criticality.

Part 5: Critical Handling Instructions

To maintain the integrity of your standard (especially if using the free base form):

  • Storage: Store at -20°C. The methylamino group is susceptible to slow oxidation to the N-oxide or formation of carbamates with atmospheric CO2.

  • Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Choice: Dissolve in Methanol or DMSO . Avoid non-polar solvents where solubility is poor. For LC-MS, use fresh dilutions to avoid adsorption to glass vials (silanization recommended for low concentrations).

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[3] Benzimidazole, 1-(3-(dimethylamino)propyl)-2-(phenoxymethyl)-, hydrochloride. Retrieved from [Link]

  • US Department of Justice (DEA). (2025). Drug and Chemical Information: Benzimidazole-Opioids. Retrieved from [Link]

Sources

Comparative Guide: Infrared Spectroscopy of Substituted Benzimidazol-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazol-2-ones (also known as benzimidazolones) are critical pharmacophores in drug discovery, serving as bioisosteres for urea and guanidine moieties in kinase inhibitors and GPCR ligands. Their identification and purity profiling rely heavily on Infrared (IR) Spectroscopy.

This guide provides a technical comparison of the IR spectral characteristics of substituted benzimidazol-2-ones against their tautomeric forms and structural analogues. It addresses the specific needs of medicinal chemists and analytical scientists in distinguishing these compounds from side-products and determining substituent effects on electronic structure.

Part 1: Structural Context & Tautomeric Diagnosis

The most critical diagnostic challenge in characterizing benzimidazol-2-ones is distinguishing the keto (lactam) form from the enol (lactim) form (2-hydroxybenzimidazole).

The Tautomeric Equilibrium

While the compound can theoretically exist in both forms, IR spectroscopy definitively proves that the keto form is the dominant species in the solid state . This is evidenced by the presence of a strong carbonyl (


) stretching band, which would be absent in the enol form.
Diagnostic Markers: Keto vs. Enol
FeatureKeto Form (Benzimidazol-2-one) Enol Form (2-Hydroxybenzimidazole)
Primary Marker Strong

band
at 1680–1750 cm⁻¹
Absence of C=O band
Secondary Marker Strong

(broad, H-bonded) at 2800–3200 cm⁻¹

band (often sharp if non-H-bonded)
Ring Vibrations Amide-like skeletal vibrationsAromatic C=N character dominant
Visualization: Tautomeric Identification Pathway

The following diagram illustrates the logical flow for identifying the tautomer based on spectral data.

TautomerID Start Unknown Sample Spectrum CheckCO Check 1650-1780 cm⁻¹ Region Start->CheckCO StrongBand Strong Band Present? CheckCO->StrongBand KetoPath Keto Form (Lactam) Benzimidazol-2-one StrongBand->KetoPath Yes (C=O Stretch) EnolPath Enol Form (Lactim) 2-Hydroxybenzimidazole StrongBand->EnolPath No CheckNH Check 2800-3200 cm⁻¹ KetoPath->CheckNH SharpOH Sharp/Broad OH Band (Depending on solvent) EnolPath->SharpOH Confirms OH BroadNH Broad Multi-peak Band (Intermolecular H-bonding) CheckNH->BroadNH Confirms Urea NH

Figure 1: Decision logic for distinguishing benzimidazol-2-one tautomers via IR markers.

Part 2: Detailed Spectral Analysis & Comparisons

Benzimidazol-2-one vs. Structural Analogues

Comparing the carbonyl frequency of benzimidazol-2-one with its oxygen (Benzoxazolone) and sulfur (Benzothiazolone) analogues reveals the impact of heteroatom electronegativity on the


 bond order.
Compound ClassHeteroatom (X)

Frequency (cm⁻¹)
Mechanistic Insight
Benzoxazol-2-one Oxygen1750 – 1800 High electronegativity of O reduces resonance donation into C=O, increasing double bond character (Inductive effect dominates).
Benzimidazol-2-one Nitrogen1680 – 1750 N is less electronegative than O; lone pair donates more effectively into C=O (Resonance effect), lowering bond order and frequency.
Benzothiazol-2-one Sulfur1650 – 1700 S is larger/less effective at

overlap, but lower electronegativity often results in lower frequencies compared to O analogues.
Substituent Effects on Benzimidazol-2-ones

Substituents on the benzene ring or the nitrogen atoms significantly shift the IR bands.

A. Ring Substitution (Electronic Effects)

Substituents at the 5- or 6-positions affect the carbonyl stretch via the Hammett relationship.

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Shift

      
       to higher wavenumbers  (e.g., >1730 cm⁻¹).
      
    • Reason: Inductive withdrawal reduces electron density in the urea system, shortening the C=O bond.

  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Shift

      
       to lower wavenumbers  (e.g., <1700 cm⁻¹).
      
    • Reason: Resonance donation increases single-bond character of the carbonyl.

B. N-Substitution (Hydrogen Bonding Effects)

Replacing the N-H proton with an alkyl group (N-alkylation) has a profound physical effect.

Vibration ModeParent (N-H)N,N-Dialkyl SubstitutedInterpretation

2800–3200 cm⁻¹ (Broad, Strong)Absent Complete disappearance of the N-H stretch is the primary confirmation of full alkylation.

1680–1710 cm⁻¹ 1690–1730 cm⁻¹ Loss of intermolecular Hydrogen Bonding (which normally weakens the C=O bond) leads to a slight blue shift (higher frequency) in the pure liquid/solid state.

Part 3: Experimental Protocols

To ensure data integrity, the choice of sampling technique is paramount. Benzimidazol-2-ones are capable of strong intermolecular hydrogen bonding, which can be disrupted or artifactually enhanced depending on the method.

Protocol Comparison: KBr Pellet vs. ATR
FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Resolution HighMedium-High
Sample Prep Complex (Grinding/Pressing)Minimal (Direct contact)
Moisture Artifacts High Risk: KBr is hygroscopic; water bands (3400 cm⁻¹) can obscure N-H stretches.Low Risk: Minimal atmospheric exposure.
Peak Intensity Dependent on path length/concentration.Dependent on penetration depth (wavelength dependent).
Best For Trace analysis, weak bands, archival comparison.Routine QC, high-throughput, polymorph screening.
Recommended Workflow for Unknown Characterization
  • Sample Preparation: Dry the sample under vacuum at 40°C for 2 hours to remove surface moisture.

  • Method Selection: Use Diamond ATR for initial screening.

    • Why? It preserves the solid-state hydrogen bonding network, reflecting the true polymorph structure.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)[1][2]

  • Data Processing: Apply ATR correction (if quantitative comparison to transmission library is needed).

Visualization: Experimental Workflow

ExperimentFlow Sample Solid Benzimidazolone Sample Dry Vacuum Dry (Remove H₂O) Sample->Dry Choice Select Method Dry->Choice ATR Diamond ATR (Preferred) Choice->ATR Routine/QC KBr KBr Pellet (Legacy/Trace) Choice->KBr Trace/Library AnalysisATR Analyze C=O & N-H (No H₂O interference) ATR->AnalysisATR AnalysisKBr Analyze with Caution (Check 3400 cm⁻¹ for OH) KBr->AnalysisKBr

Figure 2: Optimal workflow for IR analysis of hygroscopic lactam systems.

References

  • Michigan State University (MSU). Infrared Spectrometry: Characteristic Absorptions. Retrieved from [Link] (Reference for N-H and C=O baseline frequencies).

  • National Institutes of Health (NIH). (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems. Retrieved from [Link] (Mechanisms of H-bonding shifts).

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link] (Comparison of ATR vs KBr methodologies).

  • ConnectSci. (2019). Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. Retrieved from [Link] (Specific data on imidazole tautomerism IR markers).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one: A Framework for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one, a compound for which specific safety and disposal documentation may not be readily available. By treating this compound as a case study, we will establish a robust framework that can be applied to other novel research chemicals, ensuring the protection of laboratory personnel and the environment.

The foundational principle when handling a novel compound with incomplete hazard data is to assume it is hazardous .[1] This conservative approach ensures that all necessary precautions are taken until a formal hazard characterization can be completed. This guide is structured to walk you through the logical progression of waste management, from initial handling to final disposal, emphasizing the causality behind each procedural step.

Part 1: Immediate Safety and Handling Precautions

Before any disposal procedures begin, it is imperative to handle 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one with the appropriate Personal Protective Equipment (PPE). The chemical structure, containing a benzimidazole core and an alkylamine side chain, suggests potential hazards that must be mitigated. Benzimidazole derivatives are often biologically active and can be irritants, while alkylamines can be corrosive and may react with other substances.[2][3]

Table 1: Essential Personal Protective Equipment (PPE) and Handling Protocols

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal absorption, as the compound may be harmful if it comes into contact with the skin.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions or contact with solid particulates, which could cause serious irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection To be handled in a well-ventilated area or a chemical fume hood.To prevent inhalation of airborne particles of the solid compound, which may be harmful.[4]

All handling of the compound and its waste should be performed in a designated area, away from incompatible materials. Amines, for instance, can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, and peroxides.[3]

Part 2: Hazardous Waste Characterization

The cornerstone of compliant chemical disposal is the accurate characterization of the waste. As the generator of the waste, the researcher is responsible for this determination.[5] For a novel compound, this is achieved through a combination of generator knowledge and, if necessary, analytical testing, always in consultation with your institution's Environmental Health and Safety (EHS) department.[4][6]

Step 1: Review Generator Knowledge

Assess the chemical's properties based on its synthesis and known information about its structural components:

  • Toxicity : Have any in-vitro or in-vivo studies been conducted? Based on the starting materials and reaction byproducts, is there a reason to suspect high toxicity? While specific data is absent for this compound, analogous benzimidazole structures are known to be biologically active and some are classified as harmful if swallowed.[4] Therefore, it is prudent to manage this waste as if it were toxic.

  • Corrosivity : Does the compound have a pH of ≤ 2 or ≥ 12.5 when in an aqueous solution?[7] The presence of the methylamino group, an amine, suggests the compound may be basic and potentially corrosive. A simple pH test of a wetted sample can help determine if it meets the D002 hazardous waste characteristic.[8]

  • Reactivity : Is the compound known to be unstable, react violently with water, or generate toxic gases when mixed with water?[7] While benzimidazole itself is a stable core, and simple alkylamines are not typically explosive, this should be confirmed by reviewing the synthetic pathway for any potentially reactive reagents used.[9]

  • Ignitability : Is the compound a liquid with a flashpoint below 60°C (140°F) or a solid that can readily cause fire?[7] As a solid, it is unlikely to be an ignitable waste (D001), but this should be noted in the waste profile.

Step 2: Assigning a Hazardous Waste Code

Based on the characterization, an EPA hazardous waste code must be assigned.

  • Characteristic Wastes : If the waste exhibits any of the characteristics mentioned above, it will be assigned a "D" code (D001 for ignitability, D002 for corrosivity, D003 for reactivity, and D004-D043 for toxicity).[7][10]

  • Listed Wastes : "P" and "U" listed wastes are discarded commercial chemical products.[11] As a novel research chemical, it is unlikely that 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one will appear on these lists. However, if any of the starting materials in the synthesis are on the P or U lists and are unused and being discarded, they must be disposed of as such.

For a novel compound, if a definitive hazardous characteristic cannot be determined through generator knowledge, the default is to manage it as hazardous waste and allow your EHS office to make the final determination.[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one waste.

I. Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, leak-proof container that is chemically compatible with the compound. The container should be in good condition and have a secure, tight-fitting lid.

  • Label the Container : As soon as the first waste is added, label the container with the words "Hazardous Waste," the full chemical name "3-[3-(methylamino)propyl]-1H-benzimidazol-2-one," and a clear description of any other components in the waste (e.g., solvent residues).

  • Segregate Waste Streams : Do not mix this waste with other chemical waste streams. Incompatible wastes can lead to dangerous reactions.[5] Collect halogenated and non-halogenated solvent waste separately.

II. Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]

  • Container Management : Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[5]

  • Secondary Containment : Store liquid waste containers in secondary containment to prevent spills.

III. Arranging for Disposal
  • Request Pickup : Once the waste container is full, or when the research project is complete, contact your institution's EHS department to schedule a waste pickup.[5]

  • Provide Information : Be prepared to provide the EHS department with all the information from your waste characterization.

Part 4: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Evacuate if Necessary : For a large spill or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Utilize Spill Kit : For small, manageable spills, use a chemical spill kit.

  • Cleanup Procedure :

    • Wear the appropriate PPE as outlined in Table 1.

    • For solid spills, gently sweep the material into a dustpan to avoid creating airborne dust.

    • Place the collected material and any contaminated cleaning supplies into a separate, clearly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Diagrams and Visualizations

To further clarify the disposal workflow, the following diagram illustrates the decision-making process.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterization Hazardous Waste Characterization cluster_storage On-Site Management cluster_disposal Final Disposal start Waste Generation: 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate characterize Characterize Waste (Generator Knowledge) segregate->characterize is_hazardous Assume Hazardous & Consult EHS characterize->is_hazardous Unknown Hazard Profile store_saa Store in Designated Satellite Accumulation Area (SAA) is_hazardous->store_saa inspect Keep Container Closed Inspect Weekly store_saa->inspect request_pickup Container Full or Project Complete? inspect->request_pickup contact_ehs Contact EHS for Waste Pickup request_pickup->contact_ehs Yes end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one.

By adhering to this comprehensive guide, researchers can confidently and safely manage the disposal of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one and other novel compounds, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville. [Link]

  • Identification of Hazardous Waste . University of Pittsburgh, Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Determination . Columbia University, Environmental Health & Safety. [Link]

  • How to Determine and Manage Hazardous Chemical Waste in Your Lab . Lab Manager. [Link]

  • Characteristics of Hazardous Chemicals . U.S. Environmental Protection Agency. [Link]

  • P or U? RCRA Waste Codes for Chemical Products . Lion Technology. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives . Royal Society of Chemistry. [Link]

  • Could Misinterpreting Hazardous Waste Codes Put Your Facility at Risk? . ACTenviro. [Link]

  • EPA HAZARDOUS WASTE CODES For Waste Streams Commonly Generated by Small Quantity Generators . Alfred University. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one Synonyms: N-Despropyl Domperidone; Domperidone Impurity F (EP); 1-(3-Methylaminopropyl)-2-benzimidazolinone. CAS Reference: 1172831-89-8 (Hydrochloride salt form often encountered); Free base analogs vary.

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while this compound is an intermediate, it possesses the bioactive core of Domperidone . Consequently, it must be handled with the Precautionary Principle , treating it as a suspected reproductive toxin (Cat. 2) and a severe irritant due to the secondary amine functionality.

The primary risks are inhalation of fine dust during weighing and dermal absorption of the amine in solution. This guide moves beyond generic "safety glasses and gloves" to a containment-based approach suitable for OEB 3 (Occupational Exposure Band) compounds.

Part 2: PPE & Containment Matrix[1][2]

This matrix is designed to create a self-validating safety system. If one barrier fails (e.g., glove tear), the secondary barrier (engineering control) must already be in place.

Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 only if inside a certified fume hood.The powder is often friable and static-prone. Surgical masks provide 0% protection against sub-micron pharmaceutical dusts.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, 0.14 mm min)Secondary amines can permeate thin latex rapidly. The "double-glove" technique provides a visual breach indicator and increases breakthrough time by >4 hours.
Ocular Chemical Goggles (Indirect Venting)Standard safety glasses are insufficient. Amines are caustic; dust ingress around glasses can cause severe corneal irritation or pH burns.
Body Tyvek® Lab Coat (Disposable, wrist-sealed)Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Disposable Tyvek sheds particles.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Mandatory. Open-bench handling is strictly prohibited due to the reproductive toxicity potential.
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Neutralization: Benzimidazole derivatives are often electrostatic. Use an anti-static gun (e.g., Zerostat) or a polonium strip inside the balance enclosure before opening the vial. This prevents "powder fly-out."

  • The "Wet-Wipe" Method: Place a solvent-dampened Kimwipe around the base of the receiving vessel. Any stray particles will adhere to the wet surface rather than becoming airborne.

  • Tare & Transfer: Weigh inside the hood. Do not remove the vessel until it is capped and the exterior wiped down with methanol/water.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in chlorinated solvents (DCM) or alcohols, add solvent slowly. The amine group can be exothermic upon protonation or solvation.

  • Spill Control: Perform all liquid handling over a chemically resistant spill tray (polypropylene). If a spill occurs, the tray prevents the spread to the hood sash, which is a common contamination point for forearms.

Phase 3: Decontamination
  • Acid Wash: Since the compound is a base (amine), clean surfaces with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by a surfactant. This converts the residue into a water-soluble salt, facilitating easier removal than water alone.

  • UV Verification: Many benzimidazoles fluoresce. Use a handheld UV lamp (254 nm / 365 nm) to inspect the hood surface for invisible powder residues after cleaning.

Part 4: Visualization (Safe Handling Logic)

The following decision tree illustrates the "Safe Handling Lifecycle" for this specific intermediate.

SafeHandling Start Start: Material Receipt Inspect Inspect Vial Integrity (Do not open yet) Start->Inspect HoodCheck Engineering Control Check (Flow > 100 fpm?) Inspect->HoodCheck PPE Don PPE: Double Nitrile + Tyvek + Goggles HoodCheck->PPE Pass Stop STOP: Maintenance Required HoodCheck->Stop Fail Weighing Weighing Protocol (Anti-static + Damp Wipe) PPE->Weighing Solubilization Solubilization (Containment Tray Used) Weighing->Solubilization Decon Decontamination (1% Acetic Acid Wash) Solubilization->Decon Disposal Disposal: Incineration (High Temp) Decon->Disposal

Caption: Operational workflow ensuring containment from receipt to disposal. Note the critical "Stop" point if engineering controls fail.

Part 5: Disposal & Emergency Response[3]
Waste Disposal Protocol
  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be bagged in transparent polyethylene bags (double-bagged) and labeled as "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with strong oxidizers (e.g., Nitric Acid) as the amine moiety can form unstable N-oxides or heat.

  • Destruction Method: High-Temperature Incineration is the only approved method to ensure destruction of the benzimidazole ring structure.

Emergency Spill Response
  • Powder Spill: Do NOT sweep. Sweeping aerosolizes the potent dust. Cover with wet paper towels (methanol/water) to dampen, then scoop into a waste bag.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][2] The amine can cause alkaline-like burns; do not use vinegar on skin (risk of thermal reaction); stick to water.

  • Inhalation: Move to fresh air immediately. If the subject has asthma, monitor for bronchospasm (amine sensitivity).

Part 6: References
  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: Domperidone Impurity Mixture.[3] (Links to parent compound safety data for impurity profiling).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • PubChem. Compound Summary: Domperidone (Parent Compound for Hazard Extrapolation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.